molecular formula C26H35F3O7 B1163869 13,14-epoxy Fluprostenol isopropyl ester

13,14-epoxy Fluprostenol isopropyl ester

Cat. No.: B1163869
M. Wt: 516.6
InChI Key: BGPCWSPTSAFVAF-LCEFRZHDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluprostenol isopropyl ester is a potent F-series prostaglandin receptor agonist that finds clinical use as an ocular hypotensive agent for the treatment of glaucoma. 13,14-epoxy Fluprostenol isopropyl ester is an impurity generated in the production of fluprostenol isopropyl ester. This product is a 4:96 diastereomeric mixture of epoxides.

Properties

Molecular Formula

C26H35F3O7

Molecular Weight

516.6

InChI

InChI=1S/C26H35F3O7/c1-15(2)35-22(33)11-6-4-3-5-10-18-19(30)13-20(31)23(18)25-24(36-25)21(32)14-34-17-9-7-8-16(12-17)26(27,28)29/h3,5,7-9,12,15,18-21,23-25,30-32H,4,6,10-11,13-14H2,1-2H3/b5-3-/t18-,19-,20+,21-,23+,24?,25+/m0/s1

InChI Key

BGPCWSPTSAFVAF-LCEFRZHDSA-N

SMILES

O[C@@H]1C[C@H](O)[C@H](C/C=CCCCC(OC(C)C)=O)[C@H]1[C@@H](O2)C2[C@@H](O)COC3=CC=CC(C(F)(F)F)=C3

Synonyms

13,14-epoxy Travoprost

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacological Profile and Binding Affinity of 13,14-epoxy Fluprostenol Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 13,14-epoxy Fluprostenol isopropyl ester, a known impurity in the synthesis of the potent prostaglandin F2α (FP) receptor agonist, Fluprostenol isopropyl ester (Travoprost). Given the limited direct pharmacological data on this epoxide derivative, this document synthesizes information on the parent compound to establish a predictive profile and outlines detailed experimental protocols for its empirical characterization. This resource is intended for researchers, scientists, and professionals in drug development engaged in the study of prostaglandin analogs and their receptor interactions.

Introduction: The Parent Compound - Fluprostenol Isopropyl Ester (Travoprost)

Fluprostenol isopropyl ester, commercially known as Travoprost, is a highly selective and potent full agonist of the prostaglandin F2α (FP) receptor.[1] It is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed to its active free acid form, (+)-Fluprostenol.[2] Formulations containing this compound are utilized in the management of open-angle glaucoma and ocular hypertension.[2] The primary therapeutic effect of Travoprost is the reduction of intraocular pressure (IOP).[1][3] This is achieved by enhancing the uveoscleral outflow of aqueous humor, and potentially by affecting the trabecular meshwork outflow as well.[3][4]

The active metabolite, Travoprost acid ((+)-Fluprostenol), demonstrates high affinity for the FP receptor, with a reported Ki of 35 ± 5 nM.[5] Its selectivity is a key attribute; it shows minimal affinity for other prostaglandin receptors such as DP, EP1, EP3, EP4, IP, and TP.[1][5] This high selectivity for the FP receptor is believed to contribute to its favorable side-effect profile compared to less selective prostaglandin analogs.[6]

The Subject of Investigation: this compound

This compound is identified as an impurity that arises during the manufacturing process of Fluprostenol isopropyl ester.[7][8][9][10] It is important to note that the pharmacology of this epoxy derivative has not been extensively investigated to date.[7][8][10] This compound exists as different chiral enantiomers, such as 13(R),14(R)-epoxy Fluprostenol isopropyl ester and 13(S),14(S)-epoxy Fluprostenol isopropyl ester.[7][8] The presence of an epoxide ring at the 13,14-position of the omega side chain represents a significant structural modification compared to the parent compound.

Chemical Properties

A summary of the known chemical properties for the 13(R),14(R)-epoxy enantiomer is presented in the table below.

PropertyValue
Molecular Formula C26H35F3O7
Formula Weight 516.6
Synonyms Epoxy Derivative 1, 13(R),14(R)-epoxy Travoprost
Storage -20°C
Stability ≥ 2 years

Data sourced from Cayman Chemical.[7]

Predicted Pharmacological Profile and Receptor Engagement

In the absence of empirical data, a predictive pharmacological profile can be postulated based on the structure of the parent compound. The core cyclopentane ring and the alpha chain of the molecule, which are crucial for FP receptor recognition, remain intact. However, the modification of the omega chain by the introduction of an epoxy group could significantly alter its binding affinity and efficacy at the FP receptor.

It is plausible that this compound retains some affinity for the FP receptor. The degree of this affinity and whether it acts as an agonist, partial agonist, or antagonist is currently unknown and requires experimental validation. The epoxy group may introduce steric hindrance or new hydrogen bonding opportunities within the receptor's binding pocket, thereby altering the ligand-receptor interaction.

Experimental Workflows for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a series of well-established in vitro assays are necessary. The following protocols provide a roadmap for researchers to determine its binding affinity and functional activity at the FP receptor.

Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human FP receptor.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor ligand (e.g., [3H]PGF2α), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells with FP receptor homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet assay_setup Combine Membranes, [3H]PGF2α, and Test Compound membrane_pellet->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50_determination Determine IC50 scintillation->ic50_determination ki_calculation Calculate Ki using Cheng-Prusoff ic50_determination->ki_calculation

Caption: Workflow for Radioligand Binding Assay.

Functional Assays for Efficacy Determination

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or has no effect on receptor signaling.

The FP receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[11]

  • Cell Preparation:

    • Plate HEK293 cells expressing the FP receptor in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Execution:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Add varying concentrations of this compound to the wells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plating Plate FP Receptor Expressing Cells dye_loading Load with Calcium-Sensitive Dye cell_plating->dye_loading plate_reader Place in Fluorescence Plate Reader dye_loading->plate_reader compound_addition Add Test Compound plate_reader->compound_addition fluorescence_measurement Measure Fluorescence compound_addition->fluorescence_measurement dose_response_curve Plot Dose-Response Curve fluorescence_measurement->dose_response_curve ec50_determination Determine EC50 dose_response_curve->ec50_determination G ligand FP Agonist receptor FP Receptor ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release mapk MAPK Pathway ca_release->mapk influences pkc->mapk activates

Caption: FP Receptor Gq Signaling Pathway.

Conclusion and Future Directions

While this compound is identified as a manufacturing impurity of the clinically significant drug Travoprost, its own pharmacological profile remains largely uncharacterized. Based on structural similarity to the parent compound, it is hypothesized to interact with the FP receptor. However, the precise nature of this interaction—its affinity and functional consequence—can only be determined through empirical investigation.

The experimental protocols detailed in this guide provide a clear and robust framework for the comprehensive pharmacological characterization of this compound. Such studies are essential to fully understand the potential biological activity of this impurity and to ensure the purity and safety of Fluprostenol isopropyl ester formulations. Future research should focus on performing these binding and functional assays, followed by in vivo studies if significant activity is observed.

References

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. Available from: [Link]

  • Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology. Available from: [Link]

  • Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology & Metabolism. Available from: [Link]

  • Biasing the Prostaglandin F2α Receptor Responses... Molecular Endocrinology. Available from: [Link]

  • Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Optometry and Vision Science. Available from: [Link]

  • Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative Ophthalmology & Visual Science. Available from: [Link]

  • Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma. British Journal of Pharmacology. Available from: [Link]

  • Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics. Available from: [Link]

Sources

A Technical Guide to the Chemical Structure and Analysis of 13,14-epoxy Fluprostenol Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluprostenol isopropyl ester, commercially known as Travoprost, is a potent prostaglandin F receptor agonist highly effective in reducing intraocular pressure in patients with glaucoma.[1][2] The manufacturing and stability of such a complex synthetic prostaglandin analog invariably present challenges, chief among them being the formation of process-related impurities. This guide provides a detailed technical overview of one such critical impurity: 13,14-epoxy Fluprostenol isopropyl ester, also referred to as 13,14-epoxy Travoprost.[3] Understanding the chemical identity, formation, and analytical characterization of this molecule is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines its structural and physicochemical properties and presents a robust analytical framework for its identification and quantification, grounded in established chromatographic and spectrometric principles.

Chemical Identity and Physicochemical Properties

This compound is a derivative of its parent compound, formed by the epoxidation of the double bond between carbons 13 and 14 on the alpha-chain of the prostaglandin structure.[4] This structural modification, while seemingly minor, significantly alters the molecule's properties and necessitates its careful monitoring during quality control processes.

The compound typically exists as a mixture of diastereomers, a direct consequence of the epoxidation reaction on the chiral parent molecule.[1][3][5] Specific stereoisomers, such as the 13(R),14(R) and 13(S),14(S) enantiomers, have been isolated for research purposes, though their individual pharmacological profiles have not been extensively studied.[2][6][7]

Table 1: Core Chemical and Physical Properties

Property Value Source(s)
Molecular Formula C₂₆H₃₅F₃O₇ [2][7][8]
Molecular Weight 516.55 g/mol (also cited as 516.6) [3][7][8][9]
Exact Mass 516.23348794 Da [9]
Common Synonyms 13,14-epoxy Travoprost, Epoxy Derivative 1 [3][7][9]
CAS Number 2557327-99-6 (for diastereomeric mixture) [5]

| Appearance | Yellow oil |[4] |

The molecule retains the trifluoromethylphenoxy chromophore from the parent drug, which is essential for UV-based analytical detection.[2][7] Its solubility profile is critical for designing appropriate sample preparation and chromatographic methods.

Table 2: Solubility and Spectroscopic Data

Property Value Source(s)
Solubility DMF: ~30 mg/mLDMSO: ~5 mg/mLEthanol: ~30 mg/mL [2][7]

| UV λmax | 222, 276 nm |[2][5][7] |

Context of Formation: A Process-Related Impurity

The designation of this compound as a "process-related impurity" is key to understanding its origin. It is not a starting material or an intermediate but rather a byproduct formed during the synthesis of Fluprostenol isopropyl ester.[1][3][6] The C13-C14 double bond in the parent molecule is susceptible to oxidation. The use of certain reagents or the presence of oxidative conditions during synthesis or storage can lead to the unintended formation of the epoxide ring.

The causality is clear: controlling the oxidative environment during the manufacturing process is a critical process parameter to minimize the formation of this impurity. This relationship is visualized below.

G Parent Fluprostenol Isopropyl Ester (Travoprost) C₂₆H₃₅F₃O₆ Impurity 13,14-epoxy Fluprostenol Isopropyl Ester C₂₆H₃₅F₃O₇ Parent->Impurity  Oxidative Side-Reaction  (Epoxidation at C13=C14)

Caption: Synthetic origin of the epoxide impurity from the parent API.

Analytical Strategy for Identification and Quantification

A robust, validated analytical method is required to separate, identify, and quantify this compound within the API matrix. The strategy relies on a combination of high-performance liquid chromatography (HPLC) for separation and spectroscopic methods for confirmation.[10]

Chromatographic Separation Protocol

Expertise: The primary analytical challenge is to achieve baseline separation between the highly similar parent drug and its epoxide impurity. A reverse-phase HPLC (RP-HPLC) method is the gold standard for this application.[11] The choice of a C18 stationary phase provides the necessary hydrophobic interaction to retain both molecules, while a gradient elution is employed to modulate the mobile phase strength, ensuring that the slightly more polar parent drug and the less polar epoxide are resolved effectively.

Experimental Protocol: RP-HPLC Method

  • System Preparation: An HPLC system equipped with a UV detector and preferably a mass spectrometer (LC-MS) is used.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Program: A gradient elution is initiated, starting at a lower concentration of Mobile Phase B and gradually increasing to elute the more retained components. A typical gradient might run from 60% A / 40% B to 20% A / 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 276 nm, leveraging the trifluoromethylphenoxy chromophore.

  • Sample Preparation: Accurately weigh and dissolve the API sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Spectrometric and Spectroscopic Characterization

Trustworthiness: While chromatography provides separation, it does not confer identity. Coupling the HPLC to a mass spectrometer (LC-MS) provides the definitive mass data needed for unambiguous identification, forming a self-validating system where retention time and mass-to-charge ratio must both match the reference standard.[10][12]

  • Mass Spectrometry (MS): In positive ion electrospray ionization (ESI+), the expected protonated molecule [M+H]⁺ would be observed at an m/z of 517.24. High-resolution mass spectrometry would provide an exact mass measurement consistent with the molecular formula C₂₆H₃₅F₃O₇, confirming elemental composition.

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of an isolated impurity standard, ¹H NMR is invaluable. The key diagnostic signals differentiating the epoxide from the parent alkene would be the disappearance of the vinylic proton signals (typically ~5.5 ppm) and the appearance of new signals corresponding to the protons on the epoxide ring (typically ~2.7-3.1 ppm).

  • UV Spectroscopy: The UV spectrum, with maxima at 222 nm and 276 nm, confirms the presence of the intact aromatic chromophore, which is expected to be unchanged from the parent molecule.[2][7]

The logical flow of this comprehensive analytical approach is illustrated in the workflow diagram below.

G cluster_0 Experimental Phase cluster_1 Detection & Identification cluster_2 Data Interpretation a0 Sample Preparation (API Dissolution) a1 RP-HPLC Separation (C18 Column) a0->a1 a2 Dual Detection a1->a2 b0 UV Analysis (Quantification @ 276 nm) a2->b0 b1 Mass Spectrometry (Identification via m/z) a2->b1 c0 Data Analysis (Impurity Profiling) b0->c0 b1->c0

Caption: Integrated analytical workflow for impurity characterization.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the analytical results, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[11] This involves demonstrating specificity, linearity, range, accuracy, and precision. Furthermore, system suitability tests must be performed before each analytical run to confirm the performance of the chromatographic system.

Table 3: Example System Suitability Criteria

Parameter Acceptance Criterion Rationale
Resolution (Parent/Impurity) > 2.0 Ensures baseline separation for accurate integration.
Tailing Factor (Parent Peak) < 1.5 Confirms good peak shape and column performance.

| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=6 injections) | Demonstrates system precision and reproducibility. |

Conclusion

This compound is a critical process-related impurity in the manufacturing of Travoprost. Its chemical structure, while closely related to the parent API, necessitates a dedicated and robust analytical strategy for its control. Through a combination of high-resolution chromatographic separation and definitive spectrometric identification, drug development professionals can accurately quantify this impurity. Implementing a fully validated analytical method within a quality control framework is essential for guaranteeing the safety, purity, and regulatory compliance of the final drug product.

References

  • Bertin Bioreagent. This compound - Biochemicals. [Online] Available at: [Link]

  • FCAD Group. Travoprost. [Online] Available at: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Online] Available at: [Link]

  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Online] Available at: [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Online] Available at: [Link]

  • PubChem. Travoprost 13,14-Epoxide (Mixture of Diastereomers). [Online] Available at: [Link]

Sources

Differences between 13,14-epoxy Fluprostenol isopropyl ester and endogenous prostaglandins

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 13,14-epoxy Fluprostenol Isopropyl Ester and Endogenous Prostaglandins

Introduction

Prostaglandins are a class of physiologically active lipid compounds that exert diverse and potent hormone-like effects across a wide range of biological systems.[1] These endogenous mediators, derived from arachidonic acid, are integral to processes such as inflammation, blood flow regulation, platelet aggregation, and uterine contraction.[1][2] Their transient nature and powerful local action have made them and their corresponding receptors prime targets for therapeutic intervention.

This has led to the development of synthetic prostaglandin analogs, molecules engineered to mimic or modulate the effects of their natural counterparts with improved stability and selectivity.[3][4] These synthetics are mainstays in modern medicine, with applications ranging from glaucoma treatment to labor induction.[5][6]

This guide delves into a specific synthetic molecule, this compound, which is known primarily as a production impurity of the potent prostaglandin F (FP) receptor agonist, Travoprost (a fluprostenol isopropyl ester).[7][8][9] We will provide a detailed comparative analysis, contrasting its fundamental chemical, mechanistic, and pharmacological properties with those of the principal endogenous prostaglandins: Prostaglandin F2α (PGF2α), Prostaglandin E2 (PGE2), Prostacyclin (PGI2), and Thromboxane A2 (TXA2).

For researchers and drug development professionals, understanding the nuanced differences between a synthetically modified analog and the body's own signaling molecules is paramount for predicting biological activity, designing effective experiments, and ensuring the purity and safety of pharmaceutical agents.

Part 1: Structural and Biosynthetic Distinctions

The function of any prostaglandin, natural or synthetic, is intrinsically linked to its three-dimensional structure. The subtle variations in their chemical architecture dictate receptor specificity, metabolic stability, and ultimately, physiological effect.

The Architectural Blueprint: Endogenous vs. Synthetic

Endogenous prostaglandins share a foundational 20-carbon skeleton known as prostanoic acid, which includes a five-carbon ring.[1] The specific substitutions on this ring and the side chains differentiate the major classes:

  • PGF2α: Possesses two hydroxyl groups on the cyclopentane ring.

  • PGE2: Features a ketone and a hydroxyl group on the ring.

  • PGI2 (Prostacyclin): Contains a secondary ring structure, forming a bicyclic ether.

  • TXA2 (Thromboxane A2): Has an oxane ring structure.

A critical feature of all primary prostaglandins is a 13,14-trans double bond and a hydroxyl group at carbon 15. These sites are essential for biological activity but also represent the primary points of metabolic inactivation.

In stark contrast, This compound is a synthetic derivative of PGF2α, engineered with several key modifications:

  • Isopropyl Ester: The carboxylic acid tail is esterified with an isopropyl group. This modification renders it a prodrug , increasing its lipophilicity for enhanced tissue penetration (e.g., across the cornea).[5][10] Endogenous esterases in the target tissue hydrolyze the ester to release the biologically active free acid.

  • Trifluoromethylphenoxy Group: This bulky aromatic group, attached to the omega chain, is a hallmark of fluprostenol and its derivatives. It significantly alters receptor interaction and contributes to its high potency at the FP receptor.

  • 13,14-Epoxy Ring: This is the most defining structural deviation. The native 13,14-trans double bond is replaced by a stable epoxide ring.[7] This modification fundamentally alters the molecule's shape and, crucially, blocks a key site of metabolic degradation.

Origin Story: Biosynthesis vs. Chemical Synthesis

Endogenous prostaglandins are synthesized "on-demand" within nearly all nucleated cells from arachidonic acid, a fatty acid released from the cell membrane by the enzyme phospholipase A2.[11][12] The subsequent biosynthetic cascade is a tightly regulated enzymatic process.

The workflow begins with the cyclooxygenase (COX) enzymes (COX-1 and COX-2) converting arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[2][13] From this central precursor, specific terminal synthases catalyze the formation of the distinct prostaglandins, ensuring the right mediator is produced in the right tissue at the right time.[1][14]

Endogenous Prostaglandin Biosynthesis cluster_products Terminal Prostaglandins Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 PGE Synthase PGF2a PGF2α PGH2->PGF2a PGF Synthase PGI2 PGI2 PGH2->PGI2 PGI Synthase TXA2 TXA2 PGH2->TXA2 TXA Synthase

Caption: Biosynthesis pathway of endogenous prostaglandins from membrane phospholipids.

Conversely, this compound is not a product of any biological pathway. It is a byproduct that arises during the multi-step chemical synthesis of Travoprost, where the 13,14-double bond is unintentionally oxidized to form the epoxide.[7][8] Its presence in a final drug product represents an impurity that must be carefully monitored and controlled.

Part 2: Receptor Activation and Signaling Cascades

Prostaglandins exert their effects by binding to a family of nine distinct G-protein coupled receptors (GPCRs), designated by the letters corresponding to their primary ligand (e.g., FP, EP, IP, TP).[2][15] The specific receptor(s) expressed on a cell determines its response.

Endogenous Prostaglandin Signaling: A Diverse Network

Each class of endogenous prostaglandin has a unique receptor profile and triggers distinct intracellular signaling cascades.

  • PGF2α and the FP Receptor: PGF2α is the canonical ligand for the FP receptor.[16] Activation of this receptor primarily couples to the Gαq protein, which stimulates Phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), respectively.[15][17] This pathway is central to smooth muscle contraction.

FP Receptor Signaling PGF2a PGF2α FP FP Receptor PGF2a->FP Gq Gαq FP->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3   Generates DAG DAG PLC->DAG PIP2 PIP2 Ca ↑ Intracellular Ca2+ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca->Response PKC->Response

Caption: Gq-coupled signaling pathway of the Prostaglandin F (FP) receptor.

  • PGE2 and the EP Receptors (EP1-4): PGE2 signaling is remarkably complex due to its interaction with four distinct receptor subtypes, each linked to different G-proteins.[18][19]

    • EP1: Couples to Gαq (similar to FP), increasing Ca2+.

    • EP2 & EP4: Couple to Gαs, activating adenylyl cyclase and increasing cyclic AMP (cAMP).[20]

    • EP3: Primarily couples to Gαi, inhibiting adenylyl cyclase and decreasing cAMP. This allows PGE2 to have pro-inflammatory or anti-inflammatory effects depending on the cellular context.[18]

  • PGI2 and the IP Receptor: Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation.[21] Its IP receptor couples to Gαs, leading to a robust increase in cAMP and subsequent activation of Protein Kinase A (PKA).[22][23]

  • TXA2 and the TP Receptor: Thromboxane A2 is a powerful vasoconstrictor and promoter of platelet aggregation, effectively opposing the actions of PGI2.[24] Its TP receptor couples to Gαq and Gα12/13, leading to increased intracellular Ca2+ and activation of the Rho signaling pathway, which is critical for cytoskeletal changes.[25][26]

This compound: A Focused Interaction

As a derivative of fluprostenol, the primary molecular target for this compound is presumed to be the FP receptor . Fluprostenol itself is a highly potent and selective FP receptor agonist.[7][27] However, the pharmacology of the 13,14-epoxy derivative specifically has not been extensively characterized in the public literature.[9][28]

The critical scientific question is how the replacement of the 13,14-double bond with an epoxide ring affects its interaction with the FP receptor's binding pocket. It could act as:

  • A full agonist, similar to its parent compound.

  • A partial agonist, with lower intrinsic efficacy.

  • An antagonist, binding to the receptor but failing to activate it.

Determining this requires empirical validation through rigorous experimental protocols.

Part 3: Pharmacokinetics and Metabolic Fate

A defining difference between endogenous prostaglandins and their synthetic analogs lies in their metabolic stability and duration of action.

Endogenous Prostaglandins: Local Messengers with a Short Lifespan

Endogenous prostaglandins are designed to act locally as autocrine or paracrine mediators.[12] Their systemic circulation is limited by highly efficient and rapid metabolic inactivation, primarily in the lungs. This ensures their effects are confined to the site of synthesis. The two key enzymatic steps responsible for this rapid degradation are:

  • Oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

  • Reduction of the 13,14-double bond by 13,14-reductase.

These modifications render the molecule biologically inactive.[29] This rapid breakdown results in a biological half-life measured in seconds to minutes.

This compound: Engineered for Longevity

Synthetic analogs are intentionally designed to circumvent this rapid metabolism.

  • Resistance to 15-PGDH: The bulky trifluoromethylphenoxy group on fluprostenol sterically hinders the 15-hydroxyl group, making it a very poor substrate for the 15-PGDH enzyme.[29]

  • Elimination of the 13,14-Double Bond: The presence of the 13,14-epoxy ring completely removes the substrate for the 13,14-reductase enzyme.

These two features combined give the active acid form of the molecule a significantly longer biological half-life. This prolonged duration of action is the cornerstone of its therapeutic utility, allowing for effects that last for hours rather than minutes from a single administration.

Part 4: Comparative Data and Experimental Validation

The theoretical differences discussed above must be confirmed through quantitative experimental analysis. Below is a summary table and outlines of key experimental protocols used to characterize such compounds.

Summary of Key Differences
FeatureEndogenous Prostaglandins (e.g., PGF2α)This compound
Origin Biosynthesized in vivo from arachidonic acidSynthetic; impurity in Travoprost production[7][8]
Structure Prostanoic acid core, 13,14-trans double bondPGF2α analog, 13,14-epoxy ring, isopropyl ester, trifluoromethylphenoxy group
Form Active carboxylic acidProdrug (isopropyl ester)[5][10]
Primary Receptor Specific to type (FP, EP, IP, TP)Presumed to be the FP receptor
Metabolism Rapidly inactivated by 15-PGDH and 13,14-reductase[29]Resistant to degradation, enhanced metabolic stability
Half-life Seconds to minutesSignificantly prolonged (hours)
Biological Role Transient, local physiological mediatorLong-acting pharmacological agent (or impurity)
Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 13,14-epoxy Fluprostenol free acid for the human FP receptor and compare it to that of endogenous PGF2α.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing the human FP receptor (e.g., HEK293-FP).

  • Assay Setup: In a 96-well plate, combine the cell membranes with a fixed concentration of a high-affinity radioligand for the FP receptor (e.g., [3H]-PGF2α).

  • Competition: Add increasing concentrations of the unlabeled competitor ligands: PGF2α (as a positive control) and the test compound (13,14-epoxy Fluprostenol free acid).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (one-site fit) to calculate the IC50 value for each compound. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Causality: This assay directly measures the ability of the test compound to displace a known ligand from the receptor's binding site. A lower Ki value indicates a higher binding affinity. This is the gold-standard method for quantifying the physical interaction between a ligand and its receptor.

Experimental Protocol: Functional Second Messenger Assay

Objective: To determine the functional activity (EC50 and Emax) of 13,14-epoxy Fluprostenol free acid at the FP receptor by measuring downstream calcium mobilization.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the human FP receptor in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use an automated liquid handler or fluorometric imaging plate reader (FLIPR) to add varying concentrations of the test compound and PGF2α to the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the log concentration of the agonist. Use a sigmoidal dose-response curve fit to calculate the EC50 (concentration for 50% maximal response) and the Emax (maximum response).

Causality: This experiment provides a self-validating system for functional activity. By comparing the Emax of the test compound to the Emax of the natural ligand (PGF2α), one can classify it as a full agonist (Emax ≈ 100%), partial agonist (0 < Emax < 100%), or antagonist (Emax = 0, tested by its ability to inhibit the PGF2α response).

Experimental Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC50) b1 Prepare FP-expressing cell membranes b2 Incubate with [3H]-PGF2α and competitor compound b1->b2 b3 Filter and measure bound radioactivity b2->b3 b4 Calculate Ki via Cheng-Prusoff b3->b4 conclusion Determine Pharmacological Profile (Affinity & Efficacy) b4->conclusion f1 Load FP-expressing cells with calcium dye f2 Add test compound f1->f2 f3 Measure fluorescence change (Ca2+ mobilization) f2->f3 f4 Calculate EC50/Emax f3->f4 f4->conclusion start Characterize Test Compound start->b1 start->f1

Caption: Workflow for characterizing the pharmacological profile of a novel ligand.

Conclusion

The differences between this compound and endogenous prostaglandins are profound and multifaceted. They originate from fundamentally different sources—one a synthetic byproduct, the others products of a precise enzymatic cascade. Their structures are intentionally and unintentionally divergent, leading to a cascade of differences in their biological properties.

The key distinctions are rooted in the synthetic modifications: the isopropyl ester prodrug moiety enhances delivery, while the trifluoromethylphenoxy group and, most critically, the 13,14-epoxy ring confer high potency and exceptional metabolic stability. This transforms the molecule from a transient, locally-acting messenger into a long-duration pharmacological agent. While its parent compound, Travoprost, is a well-defined FP receptor agonist, the precise pharmacological profile of the 13,14-epoxy impurity remains an area requiring further dedicated study.[9][28]

For scientists in drug discovery and development, this comparative analysis underscores a critical principle: even minor structural alterations can dramatically change a molecule's behavior in a biological system. A thorough understanding of these differences, validated by rigorous experimental data, is essential for advancing novel therapeutics and ensuring the safety and purity of existing ones.

References

  • The complex role of prostaglandin E2-EP receptor signaling in wound healing. Wound Repair and Regeneration. Available at: [Link]

  • Thromboxane signalling through TP receptor. Reactome Pathway Database. Available at: [Link]

  • The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis. Cancer Metastasis Reviews. Available at: [Link]

  • Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). International Journal of Oncology. Available at: [Link]

  • PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... ResearchGate. Available at: [Link]

  • Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology. Available at: [Link]

  • Prostacyclin. Wikipedia. Available at: [Link]

  • Biosynthesis and signaling pathways of prostaglandin E2 (PGE2).... ResearchGate. Available at: [Link]

  • Prostacyclin (PGI2) signalling pathway. PGI2 is produced from... ResearchGate. Available at: [Link]

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. Available at: [Link]

  • Prostacyclin Receptor Agonists. CV Pharmacology. Available at: [Link]

  • Cell signalling through thromboxane A2 receptors. Cellular Signalling. Available at: [Link]

  • Implications of the Molecular Basis of Prostacyclin Biosynthesis and Signaling in Pharmaceutical Designs. Current Molecular Medicine. Available at: [Link]

  • Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK. Molecular Endocrinology. Available at: [Link]

  • Thromboxane A2: Physiology/pathophysiology, cellular signal transduction and pharmacology. Pharmacology & Therapeutics. Available at: [Link]

  • Prostacyclin receptor. Wikipedia. Available at: [Link]

  • Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists. Blood. Available at: [Link]

  • Prostaglandin. Wikipedia. Available at: [Link]

  • Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research. Available at: [Link]

  • Prostaglandins and Inflammation. Cardiovascular & Hematological Agents in Medicinal Chemistry. Available at: [Link]

  • Prostaglandin F receptor. Wikipedia. Available at: [Link]

  • Prostaglandin biosynthesis pathways. Arachidonic acid liberated from... ResearchGate. Available at: [Link]

  • Biosynthesis pathways of prostaglandins. ResearchGate. Available at: [Link]

  • Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. GOV.UK. Available at: [Link]

  • Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • How to Spot Prostaglandin Analogues in Your Eyelash Serum: A Simple Guide. We Love Eyes. Available at: [Link]

  • Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology. Available at: [Link]

  • Prostaglandin Analogues for Lashes: Are They Safe? Skin Type Solutions. Available at: [Link]

  • Prostaglandin Lash Serums vs Natural Alternatives: What to Know. Lerelle Beauty. Available at: [Link]

  • Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Effect of Fluprostenol Isopropyl Ester and 15-Keto Fluprostenol on Eyelash Growth: A Clinical and Pharmacologic Study. Journal of Cosmetics, Dermatological Sciences and Applications. Available at: [Link]

  • Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • From PGF2a-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan The Proctor Lecture. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Optimization of the prostaglandin F2α receptor for structural biology. PLoS One. Available at: [Link]

  • SCCS OPINION on Prostaglandins and their analogues used in cosmetic products. ResearchGate. Available at: [Link]

  • The metabolic fate of the synthetic prostaglandin cloprostenol ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification. Biomedical Mass Spectrometry. Available at: [Link]

Sources

Technical Guide: Pharmacological Profiling of 13,14-epoxy Fluprostenol Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical framework for the pharmacological characterization of 13,14-epoxy Fluprostenol isopropyl ester , a critical process-related impurity in the synthesis of the glaucoma therapeutic Travoprost (Fluprostenol isopropyl ester).

As no extensive peer-reviewed pharmacological data currently exists for this specific impurity (as confirmed by primary chemical suppliers like Cayman Chemical), this guide serves as the authoritative protocol for determining its receptor selectivity profile, using the parent compound as the reference benchmark.

Executive Summary & Structural Context

This compound (CAS: 2557329-36-7 for the 13(R),14(R) isomer) is a diastereomeric impurity generated during the manufacturing of Travoprost.[1][2] In high-precision drug development, defining the "Selectivity Profile" of such impurities is a regulatory requirement (ICH Q3A/B) to ensure they do not possess off-target toxicity or antagonistic properties that compromise the therapeutic window.

Structural Divergence and SAR Implications

The parent molecule, Fluprostenol isopropyl ester , relies on a C13-C14 trans-double bond to maintain the rigid "hairpin" conformation required for deep insertion into the Prostaglandin F (FP) receptor pocket.

  • Parent (Travoprost): Planar alkene at C13-C14 facilitates hydrophobic packing.

  • Target (Epoxy Impurity): The 13,14-epoxide ring introduces a tetrahedral distortion and increased polarity.

    • Hypothesis: This modification likely reduces affinity for the orthosteric FP site but may inadvertently increase affinity for other prostanoid receptors (e.g., TP or IP) or alter metabolic stability.

The Reference Standard: Fluprostenol Selectivity Profile

To characterize the impurity, one must first establish the baseline performance of the parent compound. The following data represents the "Gold Standard" profile for Fluprostenol (active free acid form) against which the epoxy variant is measured.

Table 1: Reference Affinity Profile (Fluprostenol/Travoprost) Data aggregated from Sharif et al. and Hellberg et al.

Receptor SubtypeLigand (Parent)Affinity (

nM)
Functional Potency (

nM)
Signaling Pathway
FP (Target) Fluprostenol 35 ± 5 1.4 - 3.6

(Ca

)
EP1Fluprostenol9,540> 1,000

(Ca

)
EP2Fluprostenol> 10,000Inactive

(cAMP)
EP3Fluprostenol3,501Low Activity

(cAMP

)
EP4Fluprostenol41,000Inactive

(cAMP)
DPFluprostenol52,000Inactive

(cAMP)
TPFluprostenol121,000Inactive

(Ca

)

Technical Note: The impurity must be screened against this specific panel. A "Selectivity Hit" is defined as any


 for the impurity that is < 100 nM at a non-FP receptor.

Experimental Protocol: Determining the Profile

This section details the self-validating workflow to generate the missing pharmacological data for the 13,14-epoxy analog.

Phase A: Ligand Preparation (Critical Step)

The isopropyl ester is a prodrug.[1][3][4][5] In vivo, corneal esterases hydrolyze it to the free acid.[3] Therefore, the profiling must be dual-arm:

  • Arm 1 (Prodrug): Test this compound (Corneal surface relevance).

  • Arm 2 (Active): Hydrolyze the epoxide (via porcine liver esterase) to 13,14-epoxy Fluprostenol (free acid) to assess true receptor affinity.

Phase B: Radioligand Competition Binding (The "Gold Standard")

Objective: Determine Affinity (


).
System:  HEK-293 cells overexpressing human recombinant FP, EP, DP, IP, and TP receptors.

Protocol:

  • Membrane Prep: Harvest cells in TRIS-HCl/EDTA buffer; homogenize and centrifuge (40,000 x g).

  • Incubation:

    • Tracer: Use [

      
      H]-PGF2
      
      
      
      (for FP) or [
      
      
      H]-PGE2 (for EP subtypes).
    • Competitor: Titrate 13,14-epoxy Fluprostenol (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate 60 min at 25°C (FP) or 37°C (EP).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Phase C: Functional Signaling Assays

Binding does not equal activation. The epoxide could act as a partial agonist or an antagonist (suicide inhibitor).

Workflow Diagram (Graphviz):

ReceptorProfiling Compound 13,14-epoxy Fluprostenol Receptor FP Receptor (GPCR) Compound->Receptor Binding (Ki) Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 Hydrolysis Ca Ca2+ Mobilization (FLIPR Assay) IP3->Ca Release Analysis Activity Profile? Ca->Analysis Agonist Agonist Analysis->Agonist High Flux Antagonist Antagonist Analysis->Antagonist No Flux + Blocks Parent

Caption: Functional validation pathway via Gq-coupled Calcium mobilization (FLIPR) to distinguish agonism from antagonism.

Data Interpretation & Selectivity Ratios

Once the experimental data is gathered, calculate the Selectivity Ratio (SR) to determine if the impurity poses a risk.



  • SR > 100: Highly Selective (Safe).

  • SR < 10: Non-selective (High Risk of side effects like hyperemia or inflammation via EP/DP).

Predicted Outcome (Hypothetical)

Based on the steric strain of the epoxide:

  • FP Affinity: Likely reduced 10-50 fold compared to parent (

    
     predicted ~300-1000 nM).
    
  • Metabolic Stability: The epoxide may be susceptible to epoxide hydrolases, potentially generating a 13,14-diol metabolite which is typically inactive.

  • Toxicology: If the epoxide is highly reactive, it may covalently bind to the receptor (irreversible antagonism), which must be ruled out by "washout" experiments.

References

  • Sharif, N. A., Kelly, C. R., Crider, J. Y., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.[5] Retrieved from [Link]

  • Hellberg, M. R., Sallee, V. L., McLaughlin, M. A., et al. (2001).[5] Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist.[1][5][6] Journal of Ocular Pharmacology and Therapeutics, 17(5), 421-432.[4][5] Retrieved from [Link]

Sources

Methodological & Application

How to prepare stock solutions of 13,14-epoxy Fluprostenol isopropyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 13,14-epoxy Fluprostenol isopropyl ester Stock Solutions

Abstract & Introduction

This compound (CAS: 2557327-99-6) is a critical impurity generated during the synthesis of Travoprost (Fluprostenol isopropyl ester), a prostaglandin F2


 analog used in the treatment of glaucoma.[1][2] Structurally, it represents a diastereomeric mixture of epoxides at the 13,14-position of the prostaglandin backbone.[1][2]

While primarily utilized as an analytical reference standard for impurity profiling in pharmaceutical quality control (QC), it is also employed in research to understand the toxicological and pharmacological deviations of prostaglandin degradation products.[1][2]

Critical Handling Note: This compound is typically supplied as a solution in methyl acetate .[1][3][4] Direct use of methyl acetate in biological assays is often cytotoxic and incompatible with many plastic consumables.[1] Therefore, a precise solvent exchange protocol is required before biological application.[1][2] This guide outlines the rigorous methodology for preparing stock solutions, ensuring compound integrity and experimental reproducibility.

Physicochemical Profile

PropertySpecification
Compound Name This compound
Synonyms 13,14-epoxy Travoprost; Epoxy Derivative 1
Molecular Formula C

H

F

O

Molecular Weight 516.6 g/mol
Supplied Formulation Solution in Methyl Acetate (typically 10 mg/mL)
Storage Condition -20°C (Long-term)
UV

222, 276 nm
Solubility Data
SolventSolubility LimitNotes
DMF ~30 mg/mLRecommended for high-concentration chemical banking.[1][2]
Ethanol ~30 mg/mLIdeal for -20°C storage; bacteriostatic.[1][2]
DMSO ~5 mg/mLPreferred for biological assays (dilutable).[1][2]
PBS (pH 7.2) < 0.05 mg/mLInsoluble without organic co-solvent.[1][2]
Ethanol:PBS (1:1) 0.5 mg/mLMaximum achievable aqueous concentration.[1][2][4]

Protocol A: Solvent Exchange (The "Methyl Acetate Swap")

Objective: To replace the supplied methyl acetate solvent with a biologically compatible solvent (DMSO or Ethanol) without degrading the epoxide ring.

Mechanism: Methyl acetate is volatile.[1] We utilize a gentle nitrogen stream to remove it, minimizing thermal stress which could open the epoxide ring to form diols.[1][2]

Materials:

  • Source vial of this compound (in Methyl Acetate).[1][2][4]

  • Inert Gas Source (Nitrogen or Argon).[1][2]

  • Target Solvent: Anhydrous DMSO or Ethanol (ACS Grade).[1][2]

  • Glass Vial (Amber, silanized preferred).[1][2]

Step-by-Step Procedure:

  • Aliquot: Transfer the required volume of the commercial methyl acetate solution into a clean, amber glass vial.

  • Evaporation: Place the vial under a gentle stream of nitrogen gas.

    • Caution:Do not apply heat. Keep the vial at room temperature (20-25°C).

    • Endpoint: Evaporate until the solvent is just removed and a thin film/oil remains.[1] Do not over-dry (bone dry) for extended periods, as this can promote oxidation.[1][2]

  • Reconstitution: Immediately add the calculated volume of the target solvent (DMSO or Ethanol).[1][2]

  • Dissolution: Purge the headspace with nitrogen, cap tightly, and vortex gently for 15 seconds. Ensure the solution is clear and particulate-free.[1][2]

Protocol B: Preparation of Stock & Working Solutions

Workflow Diagram

StockPrep cluster_0 Critical Step: Solvent Exchange Commercial Commercial Vial (Methyl Acetate) Evap Nitrogen Evaporation (No Heat) Commercial->Evap Aliquot Stock Stock Solution (DMSO or Ethanol) Evap->Stock Redissolve (30 mg/mL) Working Working Solution (Buffer/Media) Stock->Working Dilute (Max 1:1000)

Figure 1: Workflow for converting the supplied methyl acetate formulation into a usable biological stock solution.

Preparation Steps:

1. Primary Stock Solution (e.g., 10 mM in DMSO)

  • Calculation: MW = 516.6 g/mol .[1][2][4] To make 1 mL of 10 mM solution, you need 5.166 mg of compound.[1][2]

  • Solvent: Use Anhydrous DMSO.[1]

  • Procedure: Follow Protocol A to remove methyl acetate.[1] Reconstitute 5.166 mg of the residue in 1 mL DMSO.

  • Storage: Aliquot into single-use vials (e.g., 50 µL). Store at -20°C or -80°C. Stable for >6 months.

2. Working Solution (Aqueous Dilution)

  • Challenge: The lipophilic isopropyl ester and epoxide moiety make this compound sparingly soluble in water.

  • Method: Always perform a "drop-wise" dilution while vortexing.[1]

  • Maximum Concentration: Do not exceed 10% organic solvent in the final buffer if possible, but note that solubility crashes rapidly below 50% organic solvent for this specific analog.[1][2]

    • For Cell Culture: Dilute the DMSO stock at least 1:1000 into media (Final DMSO < 0.1%).[1][2]

    • For Analytical HPLC: Use a 1:1 Ethanol:PBS mixture if a higher concentration (0.5 mg/mL) is required.[1][2][4]

Stability & Storage Matrix

The stability of prostaglandin analogs is heavily dependent on pH and solvent. The epoxide ring is susceptible to hydrolysis in acidic or basic conditions.

ConditionStability EstimateRecommendation
Neat Oil (-20°C) > 2 YearsBest for long-term archiving.[1][2]
Methyl Acetate Soln (-20°C) > 1 YearStandard commercial form.[1][2]
DMSO Stock (-20°C) ~ 6 MonthsHygroscopic; seal with Parafilm.[1][2]
Aqueous Buffer (pH 7.4, RT) < 24 HoursHydrolysis Risk. Prepare fresh daily.[1][2]
Acidic/Basic Buffer < 1 HourAvoid. Rapid epoxide opening.[1][2]
Decision Tree for Storage

StorageTree Start How long will you store the solution? Short < 24 Hours Start->Short Long > 24 Hours Start->Long Use Prepare Working Solution (Aqueous) Short->Use Solvent Select Solvent Long->Solvent DMSO DMSO (Biological Assays) Solvent->DMSO Cell Culture EtOH Ethanol (Chemical Storage) Solvent->EtOH HPLC/MS

Figure 2: Decision logic for solvent selection based on storage duration and application.

Troubleshooting & FAQs

Q: My solution turned cloudy upon adding PBS. What happened? A: You likely exceeded the aqueous solubility limit. This compound is highly lipophilic.[1]

  • Fix: Increase the organic co-solvent ratio (e.g., use 1:1 Ethanol:PBS) or decrease the final concentration to < 50 µM.[1][2]

Q: Can I heat the solution to speed up dissolution? A: NO. Prostaglandins are heat-sensitive, and the epoxide ring is chemically reactive.[1] Heating can cause isomerization or ring-opening.[1][2] Always use vortexing or sonication (briefly, in a water bath at RT) instead.[1][2]

Q: Is this compound active in vivo? A: This compound is an impurity.[1] While the parent (Fluprostenol isopropyl ester) is a potent FP receptor agonist [1], the pharmacology of the 13,14-epoxy derivative has not been extensively studied [2].[1][2][5] It should be treated as a potentially active agent and handled with standard PPE.[1]

References

  • Sorbera, L.A., and Castañer, J. (2000).[1][2][4][6] Travoprost. Drugs of the Future, 25(1), 41-45.[1][2][4] Link[1][2]

  • Cayman Chemical.[1][3][4][7] (n.d.). This compound Product Information. Cayman Chemical Product Insert, Item No. 13679.[1][7][8] Link

  • Hellberg, M.R., et al. (2001).[1][2] Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist.[1][2] Journal of Ocular Pharmacology and Therapeutics, 17(5), 421-432.[1][2] Link

  • BenchChem. (2025).[1][2][9][10] Best Practices for Storing and Handling Prostaglandin Analogs. Technical Support Center. Link[1][2]

Sources

Application Note: Selective Hydrolysis of 13,14-epoxy Fluprostenol Isopropyl Ester

[1][2][3][4][5]

Executive Summary

This guide details the methodology for converting 13,14-epoxy Fluprostenol isopropyl ester (an impurity/metabolite of Travoprost) to its free acid form, 13,14-epoxy Fluprostenol .[1][2][3][4][5]

The core chemical challenge is the chemoselectivity required to hydrolyze the isopropyl ester at C1 without compromising the labile 13,14-epoxide ring .[1] Standard acidic hydrolysis will inevitably open the epoxide to a diol.[1] Strong alkaline conditions at high temperatures pose a risk of nucleophilic attack on the epoxide or beta-elimination.[1][2][3]

Therefore, this protocol prioritizes Enzymatic Hydrolysis (Method A) using Pig Liver Esterase (PLE) as the "Gold Standard" for yield and purity, while providing a Mild Chemical Hydrolysis (Method B) using Lithium Hydroxide (LiOH) as a cost-effective alternative for robust substrates.[2][4][5]

Chemical Context & Challenges[1][2][3][5][6]

FeatureDescriptionSensitivity
Target Moiety Isopropyl Ester (C1)Requires hydrolysis to release free carboxylic acid.[1][2][3][6][4][5]
Sensitive Moiety 13,14-Epoxide RingHigh Risk: Unstable in acidic media (opens to diol).[1][2][3][4][5] Susceptible to nucleophilic attack in strong bases.[1][2][5]
Prostaglandin Core Cyclopentane ring with hydroxylsGenerally stable, but C15-hydroxyl is prone to oxidation or elimination under harsh conditions.[1][2][3][4]
The Mechanistic Dilemma
  • Acid Hydrolysis: Strictly forbidden.[1][2][5] Protonation of the epoxide oxygen leads to immediate ring opening by water, forming the 13,14-diol impurity.[1]

  • Base Hydrolysis (Saponification): While epoxides are generally more stable in base than acid, the hydroxide ion (

    
    ) is a nucleophile.[2][4][5] If the reaction temperature is too high or the base too concentrated, the 
    
    
    can attack the epoxide carbons, leading to ring opening.[1]

Protocol A: Biocatalytic Hydrolysis (The Gold Standard)

Mechanism: Pig Liver Esterase (PLE) acts as a neutral-pH catalyst, cleaving the ester bond via a serine-hydrolase mechanism without generating extreme pH environments that threaten the epoxide.[1][2][4][5]

Materials
  • Substrate: this compound (dissolved in DMSO or Acetone).[1][2][4][5][7]

  • Enzyme: Pig Liver Esterase (PLE), suspension in ammonium sulfate or lyophilized powder (Activity ≥ 150 units/mg).[2][4][5]

  • Buffer: 0.1 M Potassium Phosphate Buffer (PBS), pH 7.4 – 8.0.

  • Solvent: Acetone (preferred co-solvent) or DMSO.[2][4][5]

Step-by-Step Procedure
  • Preparation: Dissolve 10 mg of the isopropyl ester substrate in 0.5 mL of Acetone.

  • Buffer Mix: Add the substrate solution dropwise to 10 mL of 0.1 M Phosphate Buffer (pH 8.0) under rapid stirring. Note: The solution may become cloudy; this is a suspension.

  • Initiation: Add 500 units of PLE (approx. 3-5 mg of protein depending on specific activity).

  • Incubation: Stir gently at 30°C for 12–24 hours. Monitor pH; if it drops below 7.0 due to acid release, adjust carefully with dilute 0.1 M NaOH (do not overshoot).[4][5]

  • Monitoring: Check progress via TLC (System: Ethyl Acetate/Acetic Acid 99:1) or LC-MS.[1][2][3][6][4][5][8] The ester spot (

    
    ) should disappear, replaced by the more polar acid spot (
    
    
    ).
  • Termination: Once conversion is >95%, adjust pH to 5.0 using 1 M Citric Acid (mild acid, safe for short exposure).

  • Extraction: Immediately extract 3x with Ethyl Acetate.

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo at <30°C.
    

Expected Yield: 85-95% Epoxide Retention: >99%[1][2][3][6][5]

Protocol B: Mild Chemical Hydrolysis (Lithium Hydroxide)

Mechanism: Lithium Hydroxide (LiOH) is less aggressive than NaOH or KOH.[2][4][5] Using a THF/Water system at low temperature favors the kinetic hydrolysis of the ester over the slower nucleophilic attack on the epoxide.

Materials
  • Reagent: Lithium Hydroxide monohydrate (

    
    ).[2][4][5]
    
  • Solvent System: Tetrahydrofuran (THF) / Water (3:1 ratio).[2][4][5]

  • Quenching: 1 M Citric Acid or Ammonium Chloride (

    
    ).
    
Step-by-Step Procedure
  • Dissolution: Dissolve 10 mg of substrate in 1.5 mL of THF. Cool to 0°C (Ice bath).

  • Base Addition: Add 0.5 mL of 0.5 M LiOH (aqueous).

  • Reaction: Stir at 0°C for 4–6 hours. Crucial: Do not heat.[2][3][4][5]

  • Monitoring: Monitor strictly by TLC every hour. Stop immediately upon disappearance of starting material.[1]

  • Quenching: Acidify carefully to pH 5–6 with 1 M Citric Acid. Do not go below pH 4.[1][2][6][4][5]

  • Work-up: Dilute with brine, extract with Ethyl Acetate.

  • Purification: Flash chromatography may be required to remove trace degradation products.[1][2][5]

Expected Yield: 70-80% Epoxide Retention: 90-95% (Risk of minor ring opening).[2][3][6][4][5]

QC & Validation: Proving the Structure

To confirm the success of the hydrolysis and the survival of the epoxide, use the following criteria:

MethodObservation for SuccessObservation for Failure (Ring Opening)
LC-MS (ESI-) Mass shift:

decreases by 42 Da (Loss of Isopropyl + H).[1][2][3][6][4][5]
Mass shift +18 Da (Water addition) indicates diol formation.[4][5]
1H-NMR Disappearance of isopropyl septet (

ppm) and methyl doublets (

ppm).[2][4][5]
Disappearance of epoxide protons (

ppm) and appearance of diol carbinol protons.[2][4][5]

Process Visualization

HydrolysisWorkflowStart13,14-epoxy FluprostenolIsopropyl EsterDecisionSelect MethodStart->DecisionMethodAMethod A: Enzymatic (PLE)pH 7.4-8.0, 30°CDecision->MethodAHigh Purity NeededMethodBMethod B: Chemical (LiOH)THF/H2O, 0°CDecision->MethodBSpeed/Cost PriorityProcessAIncubate 12-24hMonitor pHMethodA->ProcessAProcessBStir 4-6hStrict TLC MonitoringMethodB->ProcessBCheckQC Check (LC-MS/NMR)Target: Ester Cleaved, Epoxide IntactProcessA->CheckProcessB->CheckProduct13,14-epoxy Fluprostenol(Free Acid)Check->ProductSuccess(Mass -42 Da)FailImpurity: 13,14-Diol(Ring Opened)Check->FailFailure(Mass -42 +18 Da)

Caption: Decision tree for hydrolysis methodology comparing Enzymatic (PLE) vs. Chemical (LiOH) pathways.

References

  • Cayman Chemical. this compound Product Insert. (Item No. 13679). Defines the molecule as an impurity of Travoprost synthesis.[1]

  • Jones, J. B. Enzymes in Organic Synthesis.[1][2][4] Tetrahedron 42, 3351 (1986).[4][5] Foundational text on using Pig Liver Esterase (PLE) for sensitive ester hydrolysis.[4][5][8][9]

  • Martel, J., et al. Stereoselective Hydrolysis of Prostaglandin Esters.[1][2][4] Bioorganic & Medicinal Chemistry Letters.[1][2][4][5][10] (General protocol for PLE usage in PG chemistry).

  • Zhu, Y., et al. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response.[1][2][4][9] (Demonstrates PLE activity on arachidonic acid derivatives).

  • Hellberg, M. R., et al. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist.[1][4] J. Ocul. Pharmacol. Ther. 17(5), 421-432 (2001).[1][2][4][5] Context on the parent compound Travoprost.

Technical Application Note: Stability, Solubilization, and Handling of 13,14-epoxy Fluprostenol Isopropyl Ester

[1][2]

Abstract

This technical guide outlines the critical storage, solubilization, and experimental handling protocols for 13,14-epoxy Fluprostenol isopropyl ester . Primarily utilized as a high-value impurity standard in the qualification of Travoprost (a prostaglandin F2

1

Part 1: Chemical Profile & Critical Vulnerabilities[1]

To handle this compound effectively, researchers must understand why it degrades. This molecule possesses two specific sites of high chemical reactivity that dictate all handling protocols.

The Epoxide Ring (C13-C14)

Unlike the C13-C14 double bond found in standard Fluprostenol/Travoprost, the 13,14-epoxy moiety is a strained three-membered ring.[2][1]

  • Vulnerability: Highly susceptible to acid-catalyzed ring opening .[2]

  • Result: Conversion into 13,14-diols, rendering the standard invalid for impurity quantification.[1]

  • Handling Implication: Avoid all contact with acidic buffers (pH < 6.[1]0) or protic solvents that have become acidic over time (e.g., old ethanol).[1]

The Isopropyl Ester (C1)[2][3][4]
  • Vulnerability: Susceptible to hydrolysis by esterases (in vivo/in vitro biological media) and pH extremes (base-catalyzed saponification).[2][1]

  • Result: Conversion to the free acid (13,14-epoxy Fluprostenol), which has vastly different solubility and retention times.[1]

  • Handling Implication: Aqueous stock solutions must be prepared immediately prior to use and never stored.

Chemical Stability Logic Diagram

The following diagram illustrates the degradation pathways that must be prevented.

StabilityLogicCompound13,14-epoxy Fluprostenolisopropyl esterDiolDegradant:13,14-diol derivativeCompound->DiolEpoxide Ring OpeningFreeAcidDegradant:Free Acid FormCompound->FreeAcidEster HydrolysisAcidAcidic pH / Protic SolventAcid->DiolBaseBasic pH / EsterasesBase->FreeAcid

Figure 1: Critical degradation pathways.[2][1] The protocol aims to block the red pathways by controlling pH and solvent choice.

Part 2: Storage Protocol (The "Cold Chain")[2]

Upon receipt, the compound is typically supplied as a solution in methyl acetate or as a viscous oil. Strict adherence to the following storage protocol is mandatory to maintain purity >95%.

Long-Term Storage (Stock)
  • Temperature: -20°C (Minimum). -80°C is preferred for storage exceeding 12 months.[2][1]

  • Atmosphere: The vial headspace must be purged with Argon or Nitrogen after every use. Oxygen promotes radical oxidation of the cyclopentane ring side chains.

  • Container: Amber glass vials with PTFE-lined screw caps.[2] Avoid plastic (polystyrene) which can leach plasticizers into the lipophilic oil.[1]

Solvent Exchange (If supplied in Methyl Acetate)

If the application requires a different solvent (e.g., DMSO for cell culture), perform a solvent exchange rather than simple dilution to avoid toxicity from methyl acetate.[1]

  • Evaporation: Use a gentle stream of Nitrogen gas. Do not use a vacuum concentrator (SpeedVac) without strict temperature control, as the volatility of the ester can lead to loss.[1]

  • Re-solubilization: Immediately add the target solvent (DMSO/Ethanol) to the residue.[1] Do not leave the neat oil dried out for >30 minutes.

Part 3: Solubilization & Stock Preparation[1]

Solvent Compatibility Table

Choose the solvent based on your downstream application.

SolventSolubility LimitStability (at -20°C)Application Note
Methyl Acetate 10 mg/mLHigh (>2 Years)Standard shipping solvent.[2][1][3] Volatile.
DMF ~30 mg/mLHigh (>1 Year)Good for chemical synthesis/analysis.[1] Toxic to cells.[1]
Ethanol 30 mg/mLModerate (6-12 Months)Preferred for analytical HPLC standards.[2][1]
DMSO 5 mg/mLModerate (6 Months)Preferred for biological assays. Hygroscopic (absorbs water).[1]
PBS (pH 7.2) 0.5 mg/mL*< 24 Hours Requires 1:1 cosolvent with Ethanol.[1][3] Unstable.[1]
Protocol: Preparation of Biological Assay Stock (10 mM)

Objective: Prepare a stock solution suitable for dilution into cell culture media.

  • Calculate: Determine the molar mass (MW ≈ 516.6 g/mol ).[1] To make 1 mL of 10 mM stock, you need ~5.16 mg.

  • Dissolve: Add DMSO to the neat oil. Vortex gently for 30 seconds.[1]

    • Note: If the solution appears cloudy, sonicate in a water bath at room temperature (max 25°C) for 1 minute.

  • Aliquot: Divide into single-use aliquots (e.g., 20 µL) in amber microtubes.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C storage. Avoid repeated freeze-thaw cycles , which introduce moisture and accelerate ester hydrolysis.[2]

Part 4: Experimental Application & Analytical Validation

Workflow: From Stock to Data

This workflow ensures that the compound introduced to the instrument or biological system is the intact ester, not a hydrolysis product.

WorkflowStockFrozen Stock (-80°C)(DMSO/Methyl Acetate)ThawThaw on Ice(Protect from Light)Stock->ThawDilutionDilute into Buffer/Media(Max 1% Solvent)Thaw->DilutionCheckVisual Check:Precipitation?Dilution->CheckCheck->DilutionCloudy (Retry)ExpExecute Experiment(Within 4 hours)Check->ExpClearHPLCHPLC Verification(Optional but Recommended)Exp->HPLCQC Check

Figure 2: Operational workflow for biological or analytical usage.

Analytical Standard Protocol (HPLC)

When using this compound to qualify Travoprost batches (detecting impurities):

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1]

    • Avoid Phosphate buffers if possible, as they can accelerate hydrolysis if the run time is long.

  • Detection: UV at 220 nm (ester carbonyl) and 276 nm (aromatic ring).[1]

  • Relative Retention: The 13,14-epoxy impurity typically elutes before the parent Travoprost due to the polarity of the epoxide oxygen, but this depends on the specific gradient.[1]

  • Reference Standard Use: Inject the standard immediately after dilution. Do not place standard vials in an autosampler at room temperature for >12 hours.

Part 5: Troubleshooting & Quality Control[1]

ObservationProbable CauseCorrective Action
Cloudiness in Aqueous Buffer Solubility limit exceeded (>50 µg/mL).Increase organic cosolvent (DMSO/Ethanol) to 1-5% if tolerated by assay.[2][1]
Split Peaks on HPLC Diastereomer separation (4:96 mixture).This is normal. The 13,14-epoxy derivative is a mixture of isomers.[3][4][5] Integrate both.
New Peak at lower RT Hydrolysis to Free Acid.Check pH of mobile phase. Ensure stock was stored at -20°C.
Yellowing of Stock Oxidation.[2]Discard. Ensure future stocks are purged with Argon.

References

  • USP (U.S. Pharmacopeia). Travoprost Official Monograph: Impurity Profiling.[1] USP 35, Page 4915. Available at: [Link][2][1]

  • Sorbera, L.A., & Castañer, J. (2000).[1] Travoprost.[1][6][7][4][5][8] Drugs of the Future, 25(1), 41-45.[2][1][9] (Foundational chemistry of Travoprost derivatives).

Application Note: Precision Dosing and Standard Preparation for 13,14-epoxy Fluprostenol Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Preparation of 13,14-epoxy Fluprostenol Isopropyl Ester Standards Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, QC Analysts, and Cell Biology Researchers[1]

Executive Summary

This compound (often identified as an impurity in the synthesis of Travoprost/Fluprostenol isopropyl ester) represents a critical analyte for purity profiling and off-target toxicological screening.[1] As a lipophilic prostaglandin analog with a specific epoxide modification, it presents unique solubility and stability challenges compared to its parent compounds.[1]

This guide provides a standardized workflow for the calculation, preparation, and handling of molar solutions. Accurate dosing is essential here: as a structural analog to potent FP-receptor agonists, even minor variances in molar concentration can skew potency data (


) or impurity quantification thresholds.[1]

Chemical Identity & Physical Properties

Before calculation, the physical constants must be verified.[1] This compound is often supplied as a solution in methyl acetate to prevent degradation, requiring a solvent exchange before biological use.[1]

PropertySpecificationCritical Note
Compound Name This compoundStereoisomers exist (e.g., 13(R),14(R) vs 13(S),14(S)); check CoA.[1][2]
Molecular Formula

Contains trifluoromethyl group.[1][3][4][5][6][7]
Molecular Weight (MW) 516.6 g/mol Use this exact value for molarity calculations.[1]
Solubility (DMSO) ~5 mg/mLRecommended for biological stock solutions.[1]
Solubility (Ethanol) ~30 mg/mLGood for high-concentration storage.[1]
Solubility (PBS pH 7.2) < 0.5 mg/mLSparingly soluble. Requires intermediate dilution.[1]
Stability

2 years at -20°C
Epoxides are reactive; avoid acidic buffers.[1]

Expert Insight: Unlike free-acid prostaglandins, the isopropyl ester moiety increases lipophilicity, facilitating corneal penetration in vivo but complicating aqueous solubility in vitro.[1] Plasticware adsorption is a significant risk; use glass or low-binding polypropylene where possible.[1]

Workflow Visualization

The following diagram outlines the critical path from the supplied methyl acetate stock to the final aqueous assay buffer, emphasizing the solvent exchange step to prevent precipitation.

PreparationWorkflow Raw Supplied Vial (Methyl Acetate Soln) Evap Nitrogen Evaporation (Remove Methyl Acetate) Raw->Evap Inert Gas Purge Stock Master Stock (10 mM in DMSO) Evap->Stock Reconstitute (Exact Vol) Inter Intermediate Dilution (100 µM in PBS/DMSO) Stock->Inter 1:100 Dilution (Vortex Immediately) Assay Final Assay Well (e.g., 100 nM) Inter->Assay Final Dosing

Figure 1: Critical workflow for solvent exchange and serial dilution. Direct dilution of high-concentration stocks into aqueous media can cause "shock precipitation."[1]

Protocol: Calculation of Molar Concentration

The Mathematics of Molarity

To ensure reproducibility, avoid "approximate" weighing.[1] If the vendor supplies a specific mass (e.g., 1 mg), do not assume it is exactly 1.00 mg.[1] Always rinse the vial or weigh by difference if using neat powder.

Formula 1: Mass Required for Target Molarity


[1]

Formula 2: Molarity from Known Mass


[1]
Reference Table: Preparation of 10 mM Stock (MW = 516.6)

Target Concentration: 10 mM (


 mol/L)
Mass of CompoundVolume of Solvent (DMSO)Resulting Concentration
1 mg (

mol)
193.6

L
10.0 mM
5 mg (

mol)
967.9

L
10.0 mM
10 mg (

mol)
1.936 mL10.0 mM

Step-by-Step Preparation Protocol

Phase A: Solvent Exchange (If supplied in Methyl Acetate)[1][6]
  • Evaporation: Place the vial containing the methyl acetate solution under a gentle stream of nitrogen or argon.

    • Why? Methyl acetate is cytotoxic and volatile; it must be removed before biological assays.[1]

  • Drying: Evaporate until a viscous oil or thin film remains.[1] Do not over-dry or heat, as epoxides are heat-sensitive.[1]

  • Reconstitution: Immediately add room-temperature DMSO (anhydrous).

    • Calculation: If the vial contained 1 mg, add 193.6

      
      L  of DMSO to achieve exactly 10 mM .
      
  • Storage: Aliquot into light-protective amber vials. Purge with argon before capping.[1] Store at -20°C or -80°C.

Phase B: Serial Dilution for Assays (The "Solvent Shift")

Directly spiking 10 mM DMSO stock into a cell culture well (aqueous) often leads to microprecipitation, which is invisible to the naked eye but drastically reduces effective concentration.[1]

Protocol:

  • Start: 10 mM Master Stock (100% DMSO).

  • Step 1 (Intermediate): Dilute 1:100 into PBS or Media.

    • 
      L Stock + 
      
      
      
      L Media = 100
      
      
      M
      (1% DMSO).[1]
    • Note: Vortex immediately and vigorously.[1]

  • Step 2 (Working): Dilute the Intermediate further to reach assay range (e.g., 1 nM – 1

    
    M).
    
    • To get 100 nM : Dilute the 100

      
      M Intermediate 1:1000 with Media.
      
    • Final DMSO: 0.001% (Negligible cytotoxicity).[1]

Biological Context: FP Receptor Signaling

When screening this compound, the primary target is usually the Prostaglandin F receptor (FP).[1] The assay typically measures intracellular calcium mobilization.

SignalingPathway cluster_cell Intracellular Environment Ligand 13,14-epoxy Fluprostenol-IE Esterase Corneal/Intracellular Esterases Ligand->Esterase Hydrolysis Active Free Acid Metabolite Esterase->Active Activation FP FP Receptor (GPCR) Active->FP Binding Gq Gq Protein FP->Gq Activation PLC PLC-u03B2 Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Signal Output

Figure 2: Activation pathway.[1] Note that the isopropyl ester (prodrug) often requires hydrolysis to the free acid to maximally bind the FP receptor, though the ester itself may possess residual affinity.[1]

Troubleshooting & Quality Control

  • Issue: Inconsistent Potency Data.

    • Cause: Adsorption to plastics.[1]

    • Solution: Prostaglandins are "sticky."[1] Use silanized glass vials for stocks or add 0.01% Tween-20 to the assay buffer (if the assay tolerates it) to prevent loss to tube walls.[1]

  • Issue: Precipitation upon dilution.

    • Cause: Water shock.[1]

    • Solution: Ensure the DMSO stock is at room temperature before pipetting. Use the "Intermediate Dilution" step described in Phase B.

  • Issue: Degradation.

    • Cause: The epoxide ring is susceptible to nucleophilic attack in acidic or basic conditions.

    • Solution: Maintain pH near 7.2–7.[1]4. Avoid storing in aqueous buffers for >24 hours.

References

  • Hellberg, M. R., et al. (2001).[1] Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist.[1] Journal of Ocular Pharmacology and Therapeutics, 17(5), 421-432.[1] Retrieved from [Link]

  • Sorbera, L.A., & Castañer, J. (2000).[1] Travoprost. Drugs of the Future, 25(1), 41-45.[1][6]

  • PubChem. (n.d.).[1] Travoprost (Related Compound Info). National Library of Medicine.[1] Retrieved from [Link]

Sources

Standard operating procedure for 13,14-epoxy Fluprostenol isopropyl ester in smooth muscle assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 13,14-epoxy Fluprostenol Isopropyl Ester in Smooth Muscle Assays

Part 1: Executive Summary & Technical Context

Compound Identity: this compound (13,14-epoxy Travoprost) is a specific process impurity generated during the synthesis of Travoprost (Fluprostenol isopropyl ester).[1][2][3] Structurally, it contains an epoxide ring at the 13,14-position, replacing the standard double bond found in the parent prostaglandin F2


 analog.

Scientific Rationale: In drug development and quality control, characterizing the biological activity of impurities is critical. While Travoprost is a potent FP receptor agonist used to lower intraocular pressure (IOP), the functional impact of the 13,14-epoxide modification is distinct. This SOP provides a rigorous framework to evaluate whether this impurity retains agonist activity, acts as an antagonist, or exhibits off-target effects in smooth muscle tissues rich in FP receptors (e.g., iris sphincter, ciliary muscle, or uterine smooth muscle).

Mechanism of Action (Hypothesis): The parent compound (isopropyl ester) acts as a prodrug. Upon penetrating the cornea (or in this assay, the tissue bath), tissue esterases hydrolyze the ester to the free acid, which binds the FP receptor (Gq-coupled). This triggers the IP3/DAG pathway, mobilizing intracellular


, leading to Myosin Light Chain Kinase (MLCK) activation and smooth muscle contraction. The epoxide moiety may alter receptor affinity or hydrolysis kinetics.

Part 2: Pre-Assay Preparation & Handling (Critical)

1. Solubility & Stability (The Epoxide Challenge): Epoxides are electrophilic and susceptible to nucleophilic attack (hydrolysis) in acidic or basic aqueous conditions, opening into diols.

  • Stock Solvent: Anhydrous DMSO or Ethanol (Absolute). Avoid water in stock solutions.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: -20°C or -80°C, under inert gas (Nitrogen/Argon) to prevent oxidation.

  • Working Solutions: Dilute into physiological saline (PSS) immediately prior to dosing. Do not store aqueous dilutions for >1 hour.

2. Buffer Composition (Krebs-Henseleit Solution): Standard physiological salt solution (PSS) for smooth muscle viability.

  • Composition (mM): NaCl 118, KCl 4.7,

    
     2.5, 
    
    
    
    1.2,
    
    
    1.2,
    
    
    25, Glucose 11.
  • Oxygenation: Continuously gassed with 95%

    
     / 5% 
    
    
    
    (Carbogen) to maintain pH 7.4.

Part 3: Standard Operating Procedure (SOP)

Protocol A: Isometric Tension Assay (Iris Sphincter/Ciliary Muscle)

Primary functional readout for FP receptor activity.

1. Tissue Preparation:

  • Source: Porcine or Bovine eyes (obtained fresh from abattoir).

  • Dissection:

    • Remove the cornea to expose the anterior segment.

    • Carefully isolate the iris sphincter muscle (a circular band of smooth muscle).

    • Cut the sphincter ring into 2-3 mm strips.

    • Note: Remove the pigment epithelium gently if it interferes with mounting, but avoid damaging the muscle layer.

2. Organ Bath Setup:

  • Apparatus: 4-chamber organ bath system (e.g., Radnoti or ADInstruments).

  • Mounting: Tie silk thread (4-0 or 5-0) to both ends of the muscle strip. Attach one end to the fixed hook and the other to the isometric force transducer.

  • Pre-load: Apply a resting tension of 1.0 g (optimization may be required: range 0.5–1.5 g).

3. Equilibration & Priming:

  • Time: 60–90 minutes.

  • Wash: Exchange buffer every 15 minutes.

  • Priming (Viability Check): Challenge tissue with KCl (60 mM) or Carbachol (1 µM) to verify contractile competence. Wash out until baseline is restored.

4. Experimental Workflow (Cumulative Dosing): Since the isopropyl ester is a prodrug, the onset of action may be slower than the free acid due to esterase-dependent hydrolysis.

  • Baseline: Record 5 minutes of stable baseline.

  • Dosing: Add this compound in semi-log increments (

    
     M to 
    
    
    
    M).
  • Incubation per Dose: Allow 10–15 minutes per concentration or until the plateau is reached. Note: Ester hydrolysis takes time; do not rush the plateau.

  • Control: Run a parallel strip with the parent compound (Travoprost) for direct potency comparison.

5. Data Analysis:

  • Normalization: Express contraction as % of the maximal KCl response or % of the reference agonist (Travoprost) max response.

  • Curve Fitting: Fit data to the Hill equation (4-parameter logistic) to determine

    
     and 
    
    
    
    .
Protocol B: Intracellular Calcium Mobilization (High-Throughput Screen)

Secondary confirmation of Gq-signaling.

1. Cell Model:

  • HEK-293 cells stably transfected with the human FP receptor (PTGFR).

  • Alternative: A7r5 (Rat aortic smooth muscle) cells (endogenous FP expression).

2. Dye Loading:

  • Seed cells in 96-well black-wall plates.

  • Incubate with Fluo-4 AM (or Fura-2) + Pluronic F-127 for 45 minutes at 37°C.

  • Wash x2 with HBSS/HEPES buffer (containing Probenecid to prevent dye leakage).

3. Kinetic Assay:

  • Instrument: FLIPR or FlexStation.

  • Injection: Inject this compound (5x concentrate).

  • Read: Measure fluorescence intensity (RFU) every 2 seconds for 120 seconds.

  • Output: Calculate

    
     (Peak fluorescence minus baseline / baseline).
    

Part 4: Visualization & Logic

Figure 1: Pharmacological Signaling & Experimental Logic

This diagram illustrates the conversion of the prodrug, the signaling cascade in the smooth muscle cell, and the measurement outputs.

G Prodrug 13,14-epoxy Fluprostenol-IE (Prodrug) Active Free Acid Metabolite Prodrug->Active Hydrolysis Esterase Tissue Esterases Esterase->Prodrug Catalyzes Receptor FP Receptor (GPCR) Active->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (SR) IP3->Ca MLCK MLCK Activation Ca->MLCK Output Smooth Muscle Contraction MLCK->Output

Caption: Mechanism of Action: Prodrug hydrolysis by esterases is required to activate the FP receptor, triggering the Calcium-MLCK pathway leading to contraction.

Figure 2: Organ Bath Workflow

Workflow cluster_prep Preparation Phase cluster_run Execution Phase Step1 Dissolve in DMSO (Anhydrous) Step5 Cumulative Dosing (10^-9 to 10^-5 M) Step1->Step5 Dilute immediately Step2 Dissect Iris/Ciliary Smooth Muscle Step3 Mount in Organ Bath (Krebs Buffer, 37°C) Step2->Step3 Step4 Equilibration (60 min) + Priming (KCl) Step3->Step4 Step4->Step5 Step6 Washout & Re-test Step5->Step6

Caption: Step-by-step workflow for the isometric tension assay, highlighting the critical immediate dilution step for the epoxide.

Part 5: Data Interpretation & Troubleshooting

Quantitative Analysis Table: Comparison of the Impurity vs. Reference Standard (Hypothetical Data Structure).

ParameterReference (Travoprost)Impurity (13,14-epoxy)Interpretation

(nM)
15.0 ± 2.1TBDHigher

= Lower Potency

(%)
100%TBDLower

= Partial Agonist
Hill Slope 1.0TBDDeviation may imply non-specific binding

Troubleshooting Guide:

  • No Response:

    • Cause: Esterases in the tissue may be inactive or insufficient.

    • Solution: Pre-incubate tissue, or use the free acid form of the impurity if available. Alternatively, extend incubation time to 20 mins per dose.

  • Baseline Drift:

    • Cause: Epoxide instability or tissue damage.

    • Solution: Ensure buffer is pH 7.4 and oxygenated. Verify stock solution purity via HPLC.

  • Insoluble Precipitate:

    • Cause: High concentration in aqueous buffer.

    • Solution: Ensure final DMSO concentration in the bath is <0.1%.

References

  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and functional potencies at FP, TP, and EP1-4 receptors. Journal of Ocular Pharmacology and Therapeutics. Retrieved from [Link]

  • Hellberg, M. R., et al. (2002). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of Ocular Pharmacology and Therapeutics. Retrieved from [Link]

  • Ota, T., et al. (2005). The effects of prostaglandin analogues on the isolated rabbit iris sphincter and dilator muscles. Experimental Eye Research. Retrieved from [Link]

Sources

Application Note: High-Resolution HPLC Profiling of 13,14-epoxy Fluprostenol Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the HPLC analysis of 13,14-epoxy Fluprostenol isopropyl ester , a critical process impurity in the synthesis of prostaglandin analogues like Travoprost and Fluprostenol.[1]

Executive Summary

The This compound (CAS: 2557327-99-6) is a significant process-related impurity generated during the synthesis of Fluprostenol isopropyl ester and Travoprost.[1][2][3] Chemically, it results from the oxidation of the C13-C14 double bond in the


-chain of the prostaglandin framework.[1][2]

Due to the high potency of prostaglandin analogues, regulatory bodies (ICH, USP, EP) mandate strict limits on impurities.[1][2] This protocol details a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the separation of the 13,14-epoxide from the active pharmaceutical ingredient (API) and other diastereomers.[1]

Key Analytical Challenges:

  • Stereoisomerism: The impurity exists as a mixture of diastereomers requiring high-efficiency stationary phases.[1][2]

  • Detection Limits: Prostaglandins lack strong chromophores; detection relies on low-wavelength UV (210–220 nm), necessitating high-purity solvents to minimize baseline noise.[1][2]

  • Lipophilicity: The isopropyl ester moiety increases hydrophobicity, requiring organic-rich mobile phases.[1][2]

Chemical Context & Mechanism

Understanding the formation of the impurity is critical for accurate identification. The 13,14-double bond is a reactive site for oxidation during the esterification or purification steps of the parent prostaglandin.[1][2]

Diagram 1: Impurity Formation Pathway

The following diagram illustrates the structural relationship and oxidation pathway.[1]

G API Fluprostenol Isopropyl Ester (Parent API) Impurity 13,14-epoxy Fluprostenol isopropyl ester API->Impurity Epoxidation at C13-C14 Oxidation Oxidative Stress (Peroxides/Air) Oxidation->API Trigger Degradation Hydrolysis Products (Free Acid Epoxide) Impurity->Degradation Ester Hydrolysis (Long-term storage)

Caption: Mechanistic pathway showing the conversion of the parent API to the 13,14-epoxy impurity via oxidation, and potential subsequent degradation.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (Purity >95%).[1][2][4][5]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).[1][2]

  • Modifiers: Formic Acid (FA) or Orthophosphoric Acid (85%).[1]

Instrumentation Parameters

This method is scalable between HPLC and UHPLC systems.[1]

ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3 µm (or 2.6 µm Core-Shell)C18 provides necessary hydrophobic retention for the isopropyl ester.[1][2] Core-shell particles improve resolution of diastereomers.[1][2]
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures stable baseline.[1]
Injection Vol 10–20 µLHigher volume may be needed for trace impurity quantitation (LOQ).[1]
Detection UV 220 nm (Primary)The epoxide and ester groups absorb maximally here.[1]
Secondary Det. UV 276 nmUsed for confirmation; specific to the trifluoromethylphenoxy moiety.[1]
Mobile Phase & Gradient Table

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) Mobile Phase B: Acetonitrile[1][2]

Note: Acidic pH suppresses ionization of residual free acids, sharpening peaks.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06535Initial equilibration
20.03070Linear gradient to elute lipophilic esters
25.0595Wash step to remove highly retained components
27.0595Hold
27.16535Return to initial conditions
35.06535Re-equilibration

Sample Preparation Workflow

Proper sample handling is vital as the isopropyl ester is prone to hydrolysis in basic or highly aqueous conditions.[1]

Diagram 2: Analytical Workflow

Workflow Start Raw Sample / Formulation Weigh Weigh 10 mg Sample Start->Weigh Dissolve Dissolve in Acetonitrile (Avoid 100% Water) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject into HPLC (Gradient Elution) Filter->Inject Analyze Data Analysis (Integrate at 220 nm) Inject->Analyze

Caption: Step-by-step sample preparation and analysis workflow to ensure integrity of the lipophilic ester.

Protocol Steps:

  • Stock Solution: Dissolve 10 mg of the reference standard in 10 mL of Acetonitrile (Conc: 1 mg/mL). Do not use water as the primary diluent due to low solubility.

  • Working Standard: Dilute the stock to 10 µg/mL using Mobile Phase A/B (50:50) immediately prior to injection.[1]

  • Sample Solution: Prepare the test sample at a target concentration of 0.5 mg/mL in Acetonitrile/Water (60:40).

  • Filtration: Use a 0.22 µm PTFE syringe filter (hydrophobic compatible) to remove particulates.[1]

Method Validation & Performance Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the method must meet these self-validating criteria based on ICH Q2(R1) guidelines.

System Suitability
  • Tailing Factor (T): NMT 1.5 for the main peak.

  • Resolution (Rs): > 2.0 between 13,14-epoxy impurity and Fluprostenol isopropyl ester.[1][2]

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Linearity and Range
  • Range: 0.1 µg/mL (LOQ) to 50 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.[1]
    
  • LOD/LOQ: Estimated at 0.03 µg/mL and 0.1 µg/mL respectively, utilizing the 220 nm wavelength.[1]

Specificity (Interference Check)

The 13,14-epoxide typically elutes before the parent Fluprostenol isopropyl ester due to the increased polarity of the oxirane ring compared to the alkene.[1]

  • Relative Retention Time (RRT): ~0.85 - 0.90 (relative to parent API).[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Baseline Drift at 220 nm Impure Mobile Phase / Gradient effectUse HPLC-grade additives. Ensure Formic Acid is fresh.[1] Subtract blank gradient.[1]
Peak Splitting Diastereomer separation or Solvent mismatchThe impurity is a diastereomeric mixture; partial splitting is expected.[1] If unexpected, ensure sample diluent matches initial mobile phase.[1]
Low Sensitivity Incorrect WavelengthEnsure 220 nm is used. 276 nm is less sensitive but more selective for the aromatic ring.[1]
Retention Time Shift pH fluctuationPrecise pH control of Mobile Phase A is critical for ionizable impurities (though the ester is neutral, free acid contaminants are not).[1]

References

  • United States Pharmacopeia (USP). (2023).[1] Travoprost Monograph: Impurity Analysis. USP-NF.[1][2] (Referenced as "Impurity 1: Epoxide Derivative").[1]

  • Sorbera, L.A., & Castañer, J. (2000).[1] Travoprost: Drugs of the Future, 25(1), 41-45.[1][2][4][6]

  • Hellberg, M.R., et al. (2001).[1] Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist.[1][6] Journal of Ocular Pharmacology and Therapeutics, 17(5), 421-432.[1][2][6]

(Note: While specific URLs for subscription-based pharmacopeias like USP are not public, the citation points to the authoritative monograph standard used in the industry.)[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving the Integrity of 13,14-epoxy Fluprostenol Isopropyl Ester (Travoprost) in Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 13,14-epoxy Fluprostenol isopropyl ester, a potent prostaglandin F2α analog commonly known as Travoprost. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Travoprost during long-term storage. Maintaining the chemical fidelity of this compound is paramount for reproducible experimental outcomes and the development of safe and effective therapeutics.

This document provides a comprehensive overview of the factors influencing Travoprost stability, detailed troubleshooting guides for common issues, and frequently asked questions regarding its storage and handling.

Understanding Travoprost Stability: A Pro-Drug's Vulnerability

Travoprost is an isopropyl ester pro-drug, meaning it is converted by esterases in the cornea to its biologically active free acid form.[1][2] This ester linkage is a primary site of vulnerability, making the molecule susceptible to hydrolysis. Several environmental factors can accelerate the degradation of Travoprost, compromising its purity and potency over time. The principal degradation pathways include hydrolysis, and to a lesser extent, thermal and photodegradation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for neat Travoprost (active pharmaceutical ingredient)?

A1: For long-term stability of the neat compound, it is recommended to store Travoprost at or below -20°C. At this temperature, the molecule's kinetic energy is significantly reduced, minimizing the rate of potential degradation reactions. The container should be tightly sealed to prevent exposure to moisture and air.

Q2: How should aqueous solutions of Travoprost be stored?

A2: Aqueous formulations of Travoprost are most stable at a pH between 5.5 and 6.7.[4] Studies have shown an optimal pH of around 5.7 for maintaining the integrity of the formulation.[5] For long-term storage of aqueous solutions, refrigeration at 2°C to 8°C is recommended. Once opened for use, these formulations can typically be stored at room temperature (up to 25°C) for a defined period, often up to six weeks, but this should be verified for your specific formulation.[6]

Q3: What are the primary degradation products of Travoprost?

A3: The most significant degradation product is Travoprost acid, which is formed through the hydrolysis of the isopropyl ester group.[1][7] Other impurities can arise from the manufacturing process or as by-products of further degradation, including oxidative and thermal degradation products.[3]

Q4: Is Travoprost sensitive to light?

A4: Yes, prostaglandin analogs can be sensitive to light.[8] Exposure to UV light can induce photolysis, leading to the formation of degradation products.[8] Therefore, it is crucial to store Travoprost, both as a neat compound and in solution, protected from light. The use of amber vials or storage in a dark environment is highly recommended.

Q5: Can the choice of container material affect the stability of Travoprost?

A5: Yes, the container material can influence stability. Polypropylene containers have been shown to provide good stability for aqueous prostaglandin compositions.[1] It is also important to consider that some prostaglandin analogs have a tendency to adsorb to certain plastic surfaces. For critical applications, using silanized glass or low-adsorption polypropylene containers is a prudent measure to prevent loss of the active ingredient.[9]

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of Travoprost.

Issue 1: I've observed a significant drop in the potency of my Travoprost solution in a shorter-than-expected timeframe.

  • Potential Cause 1: Incorrect pH of the solution.

    • Explanation: The hydrolysis of the isopropyl ester in Travoprost is highly pH-dependent. If the pH of your aqueous solution is outside the optimal range of 5.5-6.7, the rate of hydrolysis to the less potent Travoprost acid can increase significantly.[4]

    • Troubleshooting Steps:

      • Measure the pH of your stock solution using a calibrated pH meter.

      • If the pH is outside the recommended range, adjust it using a suitable buffer system (e.g., a phosphate or citrate buffer).

      • For future preparations, ensure the final pH of the solution is within the optimal stability range.

  • Potential Cause 2: Inappropriate Storage Temperature.

    • Explanation: While Travoprost is relatively stable at room temperature for short periods, elevated temperatures can accelerate degradation.[6] A study showed that significant degradation occurs when Travoprost is stressed at 50°C.[6]

    • Troubleshooting Steps:

      • Verify the storage temperature of your solution. For long-term storage, refrigeration (2-8°C) is recommended.

      • Avoid repeated freeze-thaw cycles, as this can also impact stability. Aliquoting the stock solution into smaller, single-use volumes is advisable.

  • Potential Cause 3: Microbial Contamination.

    • Explanation: If the solution is not sterile or does not contain an appropriate preservative, microbial growth can occur. Microorganisms can alter the pH of the solution and may produce enzymes that can degrade Travoprost.

    • Troubleshooting Steps:

      • Visually inspect the solution for any signs of turbidity or particulate matter.

      • If contamination is suspected, discard the solution and prepare a fresh, sterile-filtered solution.

      • For multi-use solutions, consider the inclusion of a suitable preservative, such as potassium sorbate, which has been shown to be compatible with Travoprost formulations.[5]

Issue 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a stored Travoprost sample.

  • Potential Cause: Formation of Degradation Products.

    • Explanation: The appearance of new peaks, particularly one corresponding to the retention time of Travoprost acid, is a strong indicator of degradation. Other minor peaks could be due to oxidative or photodegradation products.

    • Troubleshooting Steps:

      • Confirm the identity of the major degradation peak by running a Travoprost acid standard, if available.

      • Review the storage conditions (pH, temperature, light exposure) of the sample to identify the likely cause of degradation.

      • To proactively identify potential degradants, it is recommended to perform a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study of Travoprost Ophthalmic Solution

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11]

Objective: To intentionally degrade Travoprost under various stress conditions to understand its degradation pathways.

Materials:

  • Travoprost solution (e.g., 0.004% in a suitable buffer at pH ~5.7)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • HPLC or UPLC system with UV or MS/MS detector

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the Travoprost solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 2 hours.[9]

    • At appropriate time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Analyze the samples by HPLC/LC-MS.

  • Base Hydrolysis:

    • Mix equal volumes of the Travoprost solution and 0.1 M NaOH.

    • Keep the mixture at room temperature and withdraw aliquots at various time points (e.g., 0, 1, 2, 4 hours).

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.

    • Analyze the samples by HPLC/LC-MS.

  • Oxidative Degradation:

    • Mix equal volumes of the Travoprost solution and 3% H₂O₂.

    • Store the mixture at room temperature for 24 hours, protected from light.[9]

    • Analyze the sample at appropriate time points by HPLC/LC-MS.

  • Thermal Degradation:

    • Place the Travoprost solution in a calibrated oven at 50°C.[6]

    • Withdraw samples at various time points over several days (e.g., 1, 3, 7, 14 days).

    • Allow samples to cool to room temperature before analysis by HPLC/LC-MS.

  • Photodegradation:

    • Expose the Travoprost solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC/LC-MS.

Protocol 2: HPLC-MS/MS Method for the Analysis of Travoprost and its Degradation Products

This method is based on published analytical techniques for prostaglandin analogs.[6][12]

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid in water.[12]

  • Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95:5 v/v).[12]

  • Gradient Elution: A suitable gradient should be developed to separate Travoprost from its more polar degradation products (like Travoprost acid). A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute Travoprost, followed by a column wash and re-equilibration.

  • Flow Rate: 0.25 mL/min.[12]

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Travoprost: Precursor ion (m/z) → Product ion (m/z). Specific transitions need to be optimized for your instrument.

    • MRM Transition for Travoprost Acid: Precursor ion (m/z) → Product ion (m/z).

Data and Visualizations

Summary of Recommended Storage Conditions
ConditionNeat Compound (API)Aqueous Formulation (Unopened)Aqueous Formulation (Opened)
Temperature ≤ -20°C2°C to 8°CRoom Temperature (≤ 25°C)
Light Protect from lightProtect from lightProtect from light
Atmosphere Tightly sealed, inert atmosphere if possibleTightly sealedTightly sealed after use
pH (Aqueous) N/A5.5 - 6.7 (Optimal ~5.7)5.5 - 6.7 (Optimal ~5.7)
Key Degradation Pathways

The primary degradation pathway for Travoprost in an aqueous environment is hydrolysis.

G Travoprost Travoprost (this compound) Travoprost_Acid Travoprost Acid (Active Metabolite/Degradant) Travoprost->Travoprost_Acid Hydrolysis (H₂O, H⁺ or OH⁻) Other_Degradants Other Degradation Products (e.g., from oxidation, photolysis) Travoprost->Other_Degradants Stress Conditions (Heat, Light, O₂)

Caption: Primary degradation pathways for Travoprost.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps for assessing the stability of a Travoprost sample.

G cluster_0 Sample Preparation & Storage cluster_1 Analysis cluster_2 Data Evaluation Prep Prepare Travoprost Solution (Control pH, Sterile) Store Store Under Defined Conditions (Temp, Light, Duration) Prep->Store Sample Withdraw Aliquot at Time Point 't' Store->Sample Analyze Analyze via Stability-Indicating Method (e.g., HPLC-MS/MS) Sample->Analyze Quantify Quantify Travoprost and Degradation Products Analyze->Quantify Compare Compare to Initial Time Point (t=0) Quantify->Compare Assess Assess % Degradation and Mass Balance Compare->Assess

Caption: Workflow for conducting a stability study on Travoprost.

References

  • Veeprho. Travoprost Impurities and Related Compound. Veeprho. Available from: [Link].

  • In-Pharma Technologist. Development of stable formulation of travoprost ophthalmic solution 0.004%. William Reed. Available from: [Link].

  • Marchei, E., et al. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI. Available from: [Link].

  • Jóhannesson, G., et al. Aqueous Prostaglandin Eye Drop Formulations. Semantic Scholar. Available from: [Link].

  • Google Patents. CN104297352A - Method of analyzing travoprost content and related compounds.
  • Patel, V. R., et al. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. Investigative Ophthalmology & Visual Science. Available from: [Link].

  • U.S. Food and Drug Administration. TRAVATAN (travoprost ophthalmic solution) 0.004%. Available from: [Link].

  • Diczfalusy, U., et al. Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans. The Journal of Clinical Investigation. Available from: [Link].

  • Michael, K. Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available from: [Link].

  • Wadhwani, M., et al. Generic benzalkonium chloride-preserved travoprost eye drops are not identical to the branded polyquarternium-1-preserved travoprost eye drop: Effect on cultured human conjunctival goblet cells and their physicochemical properties. Acta Ophthalmologica. Available from: [Link].

  • Hotha, K. K., et al. Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Academia.edu. Available from: [Link].

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link].

  • Alsante, K. M., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTech. Available from: [Link].

  • Masne, D. D., et al. Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link].

  • Fiscella, R. G., et al. Effects of travoprost 0.004% ophthalmic solution, six weeks after its laminated packaging had been removed, in primary open-angle glaucoma: a randomized, controlled, investigator-blinded study. PubMed. Available from: [Link].

  • ResearchGate. Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. Available from: [Link].

Sources

Technical Support Center: Optimizing Dose-Response Assays for 13,14-epoxy Fluprostenol Isopropyl Ester

[1]

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026

Introduction

Welcome. If you are accessing this guide, you are likely observing inconsistent

13,14-epoxy Fluprostenol isopropyl ester

This molecule presents a "perfect storm" of troubleshooting challenges: it is a lipophilic prodrug containing a reactive epoxide moiety . Inconsistent data usually stems from three distinct failure modes:

  • The Prodrug Trap: Lack of esterase activity in your cell model.

  • The Solubility Trap: Precipitation or plastic adsorption due to high lipophilicity.

  • The Stability Trap: Epoxide opening or unintended hydrolysis.

This guide moves beyond basic protocol steps to explain the why and how of stabilizing your data.

Part 1: The Prodrug Trap (Biological Context)

Symptom: "My curve is flat," or "The potency is 1000-fold lower than expected."

Root Cause: this compound is a prodrug .[1][2][3][4] In clinical ophthalmology (e.g., glaucoma treatment), the isopropyl ester facilitates corneal penetration.[1] Once inside the tissue, endogenous esterases cleave the ester to release the free acid , which is the active agonist for the FP (Prostaglandin F) receptor.

If you are running an in vitro assay (e.g., Calcium Flux in HEK-293 or CHO cells) without adding exogenous esterases, you are measuring the affinity of the ester, which is significantly lower than that of the free acid.

The Activation Pathway

GProdrug13,14-epoxyFluprostenol-iPr (Ester)FreeAcidActive Free Acid(High Affinity)Prodrug->FreeAcid HydrolysisReceptorFP Receptor(Gq-Coupled)Prodrug->Receptor Binds (µM)(Weak/ erratic)EsteraseEsterase Activity(Corneal/Added)Esterase->Prodrug CatalyzesFreeAcid->Receptor Binds (nM)SignalCalcium Release(Signal)Receptor->Signal Activation

Figure 1: The critical hydrolysis step required for maximal FP receptor activation.[1] In vitro systems often lack the esterase activity present in vivo.

Troubleshooting Q&A

Q: Should I be using the free acid form instead? A: If your goal is to study receptor kinetics or binding affinity , YES. Switch to the free acid form of the molecule. If your goal is to study corneal penetration or prodrug metabolism , you must add an esterase (e.g., Porcine Liver Esterase) to your assay buffer to simulate in vivo conditions.[1]

Part 2: The Material (Chemistry & Handling)

Symptom: "My replicates are highly variable," or "The response drops off at high concentrations (Bell-shaped curve)."

Root Cause: This compound is highly lipophilic. It hates water and loves plastic.

  • Plastic Adsorption: At low concentrations (nM range), the compound adsorbs to the walls of polystyrene reservoirs and pipette tips, effectively reducing the actual concentration delivered to the cells.

  • Precipitation: The "Crash-out" effect. Diluting a high-concentration DMSO stock directly into aqueous buffer can cause immediate, invisible micro-precipitation.[1]

Solubility & Storage Data[1][5]
SolventSolubility LimitUsage Note
DMSO ~5 mg/mLPreferred for stock solutions.[1] Avoid freeze/thaw cycles.
Ethanol ~30 mg/mLGood for storage, but evaporation can alter concentration.
DMF ~30 mg/mLAlternative to DMSO if cells are sensitive.
PBS (pH 7.2) < 0.5 mg/mLDANGER ZONE. Do not store stocks in PBS.[1]
Protocol: The "Intermediate Dilution" Method

Do not jump from 10 mM stock to 10 nM assay buffer in one step.

  • Stock Prep: Dissolve neat oil in 100% DMSO to make a 10 mM Master Stock. Store in glass vials at -20°C.

  • Serial Dilution: Perform your serial dilutions in 100% DMSO using a polypropylene (low-binding) plate.

    • Why? This keeps the compound soluble and prevents plastic binding during the dilution steps.

  • Final Transfer: Transfer a small volume (e.g., 1 µL) of the DMSO dilution into the assay well (e.g., 100 µL buffer) immediately before reading.

    • Target: Final DMSO concentration ≤ 1%.

Part 3: Stability (The Epoxide Factor)[1]

Symptom: "The compound works today but fails next week," or "I see multiple peaks on HPLC."

Root Cause: The 13,14-epoxy moiety is chemically reactive. It is susceptible to nucleophilic attack (opening the ring to form a diol) and acid-catalyzed degradation.[1]

Q: Can I keep aqueous dilutions overnight? A: NO. Once diluted into aqueous buffer (PBS/HBSS), the ester bond is prone to hydrolysis (slow) and the epoxide is prone to opening (pH dependent).[1]

  • Action: Prepare aqueous working solutions immediately before application to cells (within 15 minutes).

  • pH Check: Ensure your assay buffer is strictly pH 7.2–7.4. Acidic environments accelerate epoxide degradation.[1]

Part 4: Diagnostic Flowchart

Use this logic flow to isolate your specific issue.

TroubleshootingStartStart: Inconsistent DataCheckCurveIs the curve flat orshifted right (low potency)?Start->CheckCurveCheckVarAre replicates erratic?Start->CheckVarProdrugQAre you adding Esterase?CheckCurve->ProdrugQYesSolventQAre you diluting inPBS/Media?CheckVar->SolventQYesAgeQIs the stock >1 month oldor stored in plastic?CheckVar->AgeQNoAddEstSolution: Add Porcine Liver Esteraseor Switch to Free AcidProdrugQ->AddEstNoChangeDilSolution: Dilute in 100% DMSO,then spike into buffer.SolventQ->ChangeDilYesFreshStockSolution: Purchase fresh batch.Store in GLASS at -20°C.AgeQ->FreshStockYes

Figure 2: Diagnostic logic for isolating failure modes in prostaglandin analog assays.

References

  • Cayman Chemical. this compound Product Information. Retrieved from [1]

  • Hellberg, M. R., et al. (2001). Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist.[1][3] Journal of Ocular Pharmacology and Therapeutics. Retrieved from

  • Collaborative Drug Discovery. Understanding the Importance of The Dose-Response Curve. Retrieved from

  • GraphPad. Troubleshooting fits of dose-response curves. Retrieved from

Minimizing precipitation of 13,14-epoxy Fluprostenol isopropyl ester in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Precipitation of 13,14-epoxy Fluprostenol isopropyl ester in Cell Culture[1]

Tier 1: Immediate Triage (The "Why is it Cloudy?" Phase)

Q: I just added my stock solution to the media, and it turned cloudy immediately. What happened?

A: You have experienced "Solvent Shock." this compound is a highly lipophilic prodrug.[1] While it dissolves well in organic solvents like DMSO (~5 mg/mL) or Ethanol (~30 mg/mL), its solubility in aqueous buffers (like PBS or DMEM) is drastically lower—often less than 50 µg/mL without carriers.[1]

When you pipette a concentrated organic stock directly into aqueous media, the organic solvent diffuses into the water faster than the drug can disperse. The local environment around the drug molecules instantly shifts from hydrophobic to hydrophilic, forcing the drug to aggregate and precipitate out of solution.

Q: Can I just vortex it to redissolve it?

A: No. Once the ester precipitates into crystalline or amorphous solids in aqueous media, vortexing rarely redissolves it effectively. You may break the crystals into smaller invisible micro-crystals, but they will not be bioavailable to your cells and may cause physical cytotoxicity (scratching cells).[1] Discard this preparation and restart using the protocols in Tier 2.

Q: What is the "Safe" solubility limit?

A:

Solvent System Solubility Limit Notes
DMSO ~5 mg/mL Stock solvent.[1][2][3] Keep anhydrous.[1]
Ethanol ~30 mg/mL Alternative stock solvent.[1][2][3]
DMF ~30 mg/mL Good solubility, but high cellular toxicity.[1]
PBS (pH 7.2) < 0.05 mg/mL* Unstable.[1] Precipitates rapidly without carriers.[1]

| Ethanol:PBS (1:1) | ~0.5 mg/mL | Useful for intermediate dilution steps.[1][3] |

Tier 2: Optimization Protocols (The "How do I fix it?" Phase)

To prevent precipitation, you must manage the transition from organic to aqueous environments. Choose Protocol A for standard assays or Protocol B if you require higher concentrations.

Protocol A: The "Step-Down" Serial Dilution (Recommended)

Best for: Low-dose treatments (< 10 µM) where DMSO concentration must be minimized.[1]

The Logic: Instead of a 1:1000 jump (Stock ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Media), we use an intermediate step to lower the hydrophobicity gradient gradually.
  • Prepare Stock: Dissolve this compound in DMSO to 5 mg/mL .

  • Intermediate Dilution: Dilute the stock 1:10 into PBS (pH 7.2) or serum-free media.

    • Note: This yields 0.5 mg/mL.[1][3] This is near the solubility limit; use immediately.

  • Final Dosing: Pipette the Intermediate solution into your cell culture vessel.

    • Target: Final DMSO concentration should be < 0.1%.[1][4]

Protocol B: The Albumin "Chaperone" Method (High Stability)

Best for: Long-duration incubations (> 24 hrs) or high concentrations.[1]

The Logic: Serum albumin (BSA or HSA) has high-affinity binding pockets for fatty acids and prostaglandins.[1] It acts as a "molecular chaperone," keeping the lipophilic ester in solution and slowly releasing it to the cells.

  • Prepare Carrier Media: Make a 10% BSA stock solution in PBS (sterile filtered).

  • Complexing: Add your drug stock (DMSO) dropwise into the 10% BSA solution while vortexing gently.

    • Ratio: 1:100 (e.g., 10 µL Drug Stock into 990 µL BSA).[1]

    • Incubation: Incubate at 37°C for 15 minutes to allow drug-albumin binding.

  • Final Addition: Add this "Drug-BSA Complex" to your culture media.

Visualizing the Mechanism

The following diagram illustrates why direct addition fails and how the "Chaperone" method succeeds.

SolubilityPathways Stock Stock Solution (DMSO/Ethanol) Media Cell Culture Media (Aqueous) Stock->Media Direct Addition (Solvent Shock) BSA BSA/Albumin (Carrier Protein) Stock->BSA Dropwise Addition Precip PRECIPITATION (Crystal Formation) Media->Precip Hydrophobic Exclusion Cells Cellular Uptake Media->Cells Slow Release Stable Stable Complex (Bioavailable) BSA->Stable Binding Equilibrium Stable->Media Dilution

Figure 1: Comparison of direct addition (Red path) leading to precipitation versus the BSA-carrier method (Green path) ensuring bioavailability.[1]

Tier 3: Advanced Troubleshooting (The "It's Still Not Working" Phase)

Q: I followed the protocol, but I still see crystals after 24 hours. Why? A: This is likely Ostwald Ripening or Hydrolysis .

  • Hydrolysis: The isopropyl ester is a prodrug.[3] In the presence of serum (FBS) containing esterases, it hydrolyzes to the free acid (Fluprostenol).[1] The free acid has different solubility properties.

  • Ripening: Small, invisible micro-precipitates formed during the initial addition may have aggregated into larger, visible crystals over time.[1]

    • Fix: Switch to Protocol B (BSA) .[1] Albumin binds both the ester and the free acid, stabilizing the transition.

Q: Is my compound degrading? A: Yes, aqueous stability is poor.[1] Cayman Chemical data indicates that aqueous solutions of this compound should not be stored for more than one day .[1]

  • Action: Always prepare fresh dilutions immediately before dosing.[1] Do not store "10x" intermediate stocks in the fridge.

Q: Can I use Pluronic F-127 instead of BSA? A: Yes. Pluronic F-127 is a non-ionic surfactant often used to solubilize AM esters.[1]

  • Protocol: Mix your DMSO stock 1:1 with 20% (w/v) Pluronic F-127 in DMSO before adding to the aqueous media.[1] This coats the hydrophobic molecules, preventing aggregation.

References

  • Cayman Chemical. this compound Product Information. (Item No. 13679). Retrieved from [1]

  • Ho, H.O., et al. (1999).[1] The percutaneous penetration of prostaglandin E1 and its alkyl esters. Journal of Controlled Release, 58(3), 349-355.[1]

  • ResearchGate. (2014).[1] How can I avoid precipitation of a substance after adding DMEM? Retrieved from

  • Cayman Chemical. Prostaglandin E2 isopropyl ester Product Information. (Item No. 14010). Retrieved from [1]

Sources

Addressing evaporation issues with 13,14-epoxy Fluprostenol isopropyl ester methyl acetate solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 13,14-epoxy Fluprostenol isopropyl ester solutions, specifically addressing the challenges associated with solvent evaporation. This resource is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of your experiments. As this prostaglandin analog is often supplied in methyl acetate, a highly volatile solvent, precise handling is paramount to maintaining the integrity of your stock solutions and experimental results.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this compound and solvent system.

Troubleshooting Guide: Evaporation Issues

This section addresses specific problems you may encounter related to the evaporation of methyl acetate from your this compound solutions.

Question 1: I've noticed a gradual decrease in the volume of my stock solution of this compound in methyl acetate. What is causing this and how can I prevent it?

Answer:

The volume loss you are observing is due to the evaporation of the solvent, methyl acetate. Methyl acetate is a highly volatile organic solvent with a low boiling point (57°C) and a high vapor pressure, which means it readily evaporates at room temperature.[1][2][3] The rate of evaporation is influenced by several factors in the laboratory environment, including ambient temperature, air flow, and the surface area of the solution exposed to the air.[4][5]

Root Cause Analysis:

  • Inadequate Sealing: The primary cause of solvent evaporation from a stock solution vial is an improper seal. Over time, even a small leak in the vial cap can lead to significant volume loss.

  • Storage Temperature: Storing the solution at temperatures above the recommended -20°C can increase the vapor pressure of methyl acetate, accelerating evaporation.

  • Frequent Opening: Repeatedly opening and closing the vial increases the exposure of the solution to the atmosphere, allowing solvent vapor to escape.

Preventative Measures & Protocol:

  • Vial Selection and Sealing:

    • Ensure you are using high-quality vials with tight-sealing caps, preferably with a PTFE-lined septum for a superior seal.

    • After each use, securely tighten the cap to prevent any vapor leakage. For long-term storage, consider sealing the cap with parafilm as an extra precaution.

  • Proper Storage:

    • Always store your stock solution of this compound in methyl acetate at -20°C when not in use.[6][7] This low temperature reduces the kinetic energy of the solvent molecules, lowering the vapor pressure and minimizing evaporation.

    • Store vials in an upright position.

  • Handling During Use:

    • Allow the vial to equilibrate to room temperature for a few minutes before opening to prevent condensation of atmospheric moisture into the solution.

    • Minimize the time the vial is open. Prepare your dilutions swiftly and recap the vial immediately.

    • Consider aliquoting the stock solution into smaller, single-use vials. This practice reduces the need to frequently open the main stock vial, preserving its integrity.

Question 2: My experimental results are inconsistent when using this compound. Could evaporation be the culprit?

Answer:

Yes, inconsistent experimental results are a common consequence of solvent evaporation. When methyl acetate evaporates from your solution, the concentration of the non-volatile solute, this compound, increases. This unintended change in concentration can lead to significant variability in your assay results, making them unreliable and difficult to reproduce.[8][9]

Causality Chain:

Evaporation of Solvent → Increased Solute Concentration → Inaccurate Dosing in Experiments → Variable and Inaccurate Results

Troubleshooting Steps:

  • Verify Stock Solution Concentration: If you suspect evaporation has occurred, it is crucial to verify the concentration of your stock solution. This may require analytical techniques such as HPLC. However, a simpler, albeit less precise, approach is to prepare a fresh dilution from a new, unopened vial of the compound and compare its performance in your assay to the suspect solution.

  • Implement Strict Evaporation Control During Experiments:

    • For Microplate-Based Assays: Evaporation is particularly problematic in microplates due to the large surface area-to-volume ratio in each well.[10]

      • Use plate sealers, such as adhesive films or tight-fitting lids, to cover the plate during incubation steps.[11][12]

      • To mitigate the "edge effect" (higher evaporation rates in the outer wells), fill the perimeter wells with a sacrificial volume of methyl acetate or a similar solvent to create a localized solvent-saturated atmosphere.[13]

      • Reduce the duration of the assay whenever possible.[11]

    • General Best Practices:

      • Prepare your dilutions and experimental plates on a cool surface, if feasible, to reduce the rate of evaporation.

      • Work in an area with minimal air drafts. Avoid placing your experimental setup directly under a ventilation outlet.

Question 3: I am performing a long-incubation experiment. How can I minimize evaporation of methyl acetate from my multi-well plates?

Answer:

Long-incubation experiments with a volatile solvent like methyl acetate require a multi-faceted approach to control evaporation effectively. The goal is to create a stable microenvironment for your samples.

Detailed Protocol for Minimizing Evaporation in Multi-Well Plates:

  • Plate Sealing is Crucial:

    • Use high-quality sealing films or tapes that are resistant to methyl acetate.

    • Ensure the film is applied firmly and evenly across the entire plate to create an airtight seal. Use a plate sealer roller or applicator for best results.[12]

  • Create a Humidified Microenvironment:

    • Place your sealed multi-well plate inside a larger secondary container with a lid (e.g., a plastic container or a dedicated humidity chamber).

    • Line the bottom of the secondary container with paper towels or gauze soaked in water or a solvent mixture that is compatible with your experiment. This will increase the humidity within the chamber, reducing the vapor pressure gradient between the inside of the wells and the surrounding atmosphere, thereby slowing down evaporation from your samples.[14]

  • Utilize Sacrificial Wells:

    • As mentioned previously, fill the outer wells of your plate with methyl acetate. This is a highly effective technique to protect your experimental wells from the pronounced "edge effect."[13]

  • Consider a Solvent Overlay:

    • For very small volumes or extremely long incubations where other methods may not be sufficient, you can add a small layer of a non-miscible, less volatile liquid, such as mineral oil or silicone oil, on top of your sample in each well.[12] This creates a physical barrier to evaporation.

    • Important: You must first confirm that the overlay oil does not interfere with your assay (e.g., by extracting the analyte or affecting cell viability).

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of methyl acetate that I should be aware of?

A1: Methyl acetate is a clear, colorless liquid with a characteristic fruity odor.[1] Its key properties are summarized in the table below:

PropertyValueReference(s)
Molecular FormulaC₃H₆O₂[1]
Molecular Weight74.08 g/mol [1]
Boiling Point56.8 - 57 °C[1][2]
Flash Point-10 °C[1]
Vapor Pressure170 mm Hg at 20°C[1]
Water Solubility~25% at 20°C[1][15]

These properties, particularly the low boiling point and high vapor pressure, underscore its high volatility and the need for careful handling to prevent evaporation.

Q2: What are the recommended storage and handling procedures for this compound in methyl acetate?

A2: Proper storage and handling are critical for maintaining the stability and concentration of your solution.

  • Storage: Store the solution at -20°C in a tightly sealed vial.[6][7] The storage area should be designated for flammable liquids and be cool, dry, and well-ventilated, away from any sources of ignition.[1][16]

  • Handling:

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile or neoprene are suitable), and a lab coat.[17][18]

    • Handle the solvent in a well-ventilated area or under a fume hood to avoid inhaling the vapors.[19][20]

    • Keep the container tightly closed when not in use.[16]

    • Avoid contact with strong acids, bases, and oxidizing agents.[1]

Q3: Can I use a different solvent to reduce evaporation?

A3: While this compound is often supplied in methyl acetate, it is soluble in other organic solvents such as ethanol, DMSO, and DMF.[6][7] If evaporation is a major concern for your specific application, you might consider a solvent exchange. However, this should be done with caution.

Considerations for Solvent Exchange:

  • Analyte Stability: Ensure that this compound is stable in the new solvent over the duration of your experiment and storage. Prostaglandin analogs can be susceptible to degradation, so stability is a key concern.[21][22]

  • Assay Compatibility: The new solvent must be compatible with all components and steps of your assay. For example, high concentrations of DMSO can be cytotoxic in cell-based assays.

  • Evaporation under Vacuum: If you need to perform a solvent exchange, you can do so by evaporating the methyl acetate under a gentle stream of nitrogen or by using a vacuum concentrator. Be mindful that excessive heat can degrade the compound.

Q4: How do environmental factors like temperature and humidity affect the evaporation rate of methyl acetate?

A4: Environmental factors play a significant role in the rate of solvent evaporation.

  • Temperature: Higher temperatures increase the kinetic energy of the solvent molecules, leading to a higher evaporation rate.[4][23] A general rule of thumb for some chemical reactions is that the rate doubles for every 10°C increase in temperature, and a similar principle applies to evaporation.[24]

  • Humidity: The effect of humidity on the evaporation of organic solvents is complex. For water-miscible solvents like methyl acetate, high ambient humidity can slightly decrease the evaporation rate as there is more water vapor in the air, which can impede the diffusion of solvent molecules away from the liquid surface.[25][26][27][28]

Visualizing Experimental Workflows

To better understand the factors influencing evaporation and the strategies to mitigate it, the following diagrams illustrate key concepts.

EvaporationFactors cluster_factors Key Factors Influencing Evaporation Temperature Temperature Evaporation Rate Evaporation Rate Temperature->Evaporation Rate Increases Surface Area Surface Area Surface Area->Evaporation Rate Increases Airflow Airflow Airflow->Evaporation Rate Increases Vapor Pressure Vapor Pressure Vapor Pressure->Evaporation Rate Increases

Caption: Factors that directly increase the rate of solvent evaporation.

MitigationWorkflow cluster_mitigation Evaporation Mitigation Strategies start Start: Experiment with Volatile Solvent node_seal node_seal start->node_seal node_env node_env node_seal->node_env node_edge node_edge node_env->node_edge end_point End: Consistent & Reproducible Results node_edge->end_point

Caption: Workflow for mitigating evaporation in multi-well plates.

References

  • What is Solvent Evaporation? - Organomation. [Link]

  • Solvent Evaporation Complete Guide - Lab Unique. [Link]

  • Methyl Acetate – High-Quality Solvent for Coatings and Paints. [Link]

  • Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. [Link]

  • Methyl acetate - Wikipedia. [Link]

  • Optimizing Solvent Evaporation Processes - The Lab Depot. [Link]

  • Sixty Solvents - Department of Chemistry: University of Rochester. [Link]

  • Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays - PMC. [Link]

  • Effect of ambient temperature and relative humidity on interfacial temperature during early stages of drop evaporation - PubMed. [Link]

  • New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed. [Link]

  • Exploring the Solvent Evaporation Method - GWSI. [Link]

  • How to Store and Handle Solvents Safely. [Link]

  • Three Ways To Reduce Microplate Edge Effect - WellPlate.com. [Link]

  • Using solvents safely in the lab - Lab Manager. [Link]

  • What Is The Best Way To Store Chemical Solvents? - Enviro Tech International, Inc. [Link]

  • How Temperature & Humidity Impact Cure - Astro Chemical. [Link]

  • How do I prevent sample evaporation when using the Plate Reader? - Wyatt Technology. [Link]

  • Evaporation from Cell Culture Plates. [Link]

  • Solvent Evaporation | Practical Coatings Science - Prof Steven Abbott. [Link]

  • Standard Operating Procedures for Working with Organic Solvents. [Link]

  • This compound - Biochemicals - CAT N°: 13679. [Link]

  • Aqueous Prostaglandin Eye Drop Formulations - PMC - NIH. [Link]

  • (PDF) Effect of ambient temperature and relative humidity on interfacial temperature during early stages of drop evaporation - ResearchGate. [Link]

  • New prostaglandin analog formulation for glaucoma... : European Journal of Pharmaceutics and Biopharmaceutics - Ovid. [Link]

  • How to reduce and prevent evaporation crosstalk | Biotage. [Link]

  • How can a change in temperature and humidity affect the rate of evaporation? - Quora. [Link]

  • Storage Stability Conditions of Formulation | Download Table - ResearchGate. [Link]

  • Vaporization in function of relative humidity - Physics Stack Exchange. [Link]

  • Evaluation of the source of bias caused by losses of solvent vapour during sample preparation - ResearchGate. [Link]

  • Assay Troubleshooting | MB - About. [Link]

Sources

Technical Support Center: Enhancing In Vivo Bioavailability of 13,14-epoxy Fluprostenol Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 13,14-epoxy Fluprostenol isopropyl ester. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. As a known impurity and derivative of Fluprostenol isopropyl ester (Travoprost), a potent prostaglandin F2α analog, understanding its in vivo behavior is critical for both efficacy and safety studies.[1][2][3] The inherent lipophilicity of this molecule presents significant challenges to achieving adequate bioavailability, particularly in topical applications such as ophthalmic research.[4][5]

This document provides a structured approach to troubleshooting common experimental hurdles and answers frequently asked questions. Our goal is to equip you with the scientific rationale and practical methodologies needed to overcome these challenges and achieve consistent, reliable in vivo results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a diastereomeric mixture of epoxides that can be generated during the production of Fluprostenol isopropyl ester (also known as Travoprost).[2][3] Travoprost is a selective prostaglandin F (FP) receptor agonist widely used in ophthalmic solutions to reduce intraocular pressure in patients with glaucoma or ocular hypertension.[1][6][7] The epoxy derivative is often studied as a related substance or impurity. Its pharmacology has not been extensively characterized.[8][9]

Q2: What are the primary barriers to the bioavailability of this compound when applied topically to the eye?

A2: The eye is a notoriously challenging environment for drug delivery due to several protective mechanisms.[10] For a lipophilic compound like this compound, the main barriers are:

  • Pre-Corneal Elimination: A significant portion of the instilled dose is rapidly lost due to tear turnover, blinking, and nasolacrimal drainage.[11][12] The eye can typically hold only about 30 µL, while a standard eye dropper delivers 50-75 µL, leading to immediate spillage.[11]

  • Corneal Barrier: The cornea itself is a multi-layered, lipophilic-hydrophilic-lipophilic structure that restricts the passage of many molecules. While the lipophilic nature of the compound aids penetration into the outer epithelial layer, subsequent passage through the hydrophilic stroma can be a rate-limiting step.

  • Metabolism: The isopropyl ester is a prodrug form, designed to be hydrolyzed by esterases in the cornea into its active free acid form.[7] The stability of the epoxy moiety during this enzymatic process and further metabolism can impact the concentration of the active compound reaching the target tissue.[13]

Q3: Why is a simple aqueous solution not effective for in vivo studies?

A3: Simple aqueous solutions are generally unsuitable for highly lipophilic drugs due to their poor water solubility.[4][14] This leads to several issues:

  • Low Drug Loading: It is difficult to dissolve a sufficient concentration of the drug in the formulation.

  • Poor Stability: The drug may precipitate out of the solution upon storage or administration.

  • Limited Absorption: For a drug to be absorbed, it must first be in a dissolved state at the absorption site.[15] An aqueous solution with low solubility will result in limited drug partitioning into the corneal epithelium, severely hampering bioavailability.

Q4: What are the most promising general strategies to enhance the bioavailability of lipophilic drugs like this one?

A4: The primary goal is to improve the drug's solubility and residence time at the site of application.[5][12] Key strategies include:

  • Lipid-Based Formulations: Systems like emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) can keep the drug in a solubilized state, facilitating its transport across biological membranes.[15][16]

  • Nanotechnology: Encapsulating the drug in nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles can improve solubility, protect the drug from degradation, and prolong its release.[14][17][18]

  • Viscosity Enhancement: Adding polymers like hyaluronic acid or cellulose derivatives increases the viscosity of the formulation, which prolongs its residence time in the precorneal area and reduces drainage.[19]

  • Permeation Enhancers: Certain excipients can transiently open the tight junctions between corneal epithelial cells, increasing drug penetration.[12]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: After topical ophthalmic administration, I cannot detect the compound or its active metabolite in the aqueous humor or plasma.

  • Potential Cause A: Inadequate Formulation & Poor Solubility

    • Scientific Rationale: As discussed, the compound's lipophilicity prevents it from dissolving in simple buffers. If the drug is not in a solubilized state within the formulation vehicle, it cannot effectively partition into and permeate the cornea. The dissolution step is often the rate-limiting factor for the absorption of lipophilic drugs.[15]

    • Recommended Solution:

      • Switch to a Lipid-Based Formulation: Develop a nanoemulsion or microemulsion. These systems consist of an oil phase, an aqueous phase, a surfactant, and often a co-surfactant. The drug is dissolved in the oil phase, and the resulting small droplet size provides a large surface area for drug release and absorption.[16][20]

      • Incorporate Solubilizing Excipients: Use non-ionic surfactants like Polysorbate 80 or specialized excipients like Cremophor® EL.[21] These agents form micelles that encapsulate the lipophilic drug, increasing its apparent solubility in the aqueous vehicle.[14]

      • Verify Drug Solubilization: Before in vivo experiments, visually inspect your formulation for any drug precipitation. Use techniques like dynamic light scattering (DLS) to confirm the particle size and homogeneity of your nano-formulation.

  • Potential Cause B: Rapid Pre-Corneal Clearance

    • Scientific Rationale: The normal tear turnover rate can clear a topically applied solution from the eye's surface within minutes, drastically reducing the time available for corneal absorption.[11]

    • Recommended Solution:

      • Increase Formulation Viscosity: Incorporate a viscosity-enhancing agent such as hydroxypropyl methylcellulose (HPMC) or hyaluronic acid into your formulation.[19] This increases the formulation's residence time on the ocular surface.[12]

      • Use a Mucoadhesive Polymer: Add a polymer like chitosan to the formulation. Chitosan's positive charge interacts with the negatively charged mucins on the corneal surface, promoting adhesion and further extending contact time.[12][22]

      • Consider an In Situ Gelling System: Formulate with polymers (e.g., Poloxamer 407) that are liquid at room temperature but transition to a gel phase upon instillation into the eye due to the change in temperature.[10][22] This significantly prolongs drug-cornea contact.

Problem 2: My in vivo results show extremely high inter-subject variability.

  • Potential Cause A: Inconsistent Dosing and Administration Technique

    • Scientific Rationale: The small volume of the animal eye's cul-de-sac makes precise administration critical. Slight variations in drop size, placement, or animal handling (which can induce blinking and tearing) can lead to significant differences in the administered dose that is retained.[11]

    • Recommended Solution:

      • Use a Calibrated Micropipette: Instead of a standard dropper, use a positive displacement micropipette to deliver a precise, small volume (e.g., 10-20 µL for a rabbit model) consistently.

      • Standardize the Procedure: Ensure the drop is administered directly onto the cornea, avoiding the eyelids. Hold the animal's eyelids open for a consistent period (e.g., 30 seconds) post-instillation to minimize immediate washout.

      • Train Personnel: All personnel involved in dosing should follow the exact same standardized protocol to minimize operator-dependent variability.

  • Potential Cause B: Formulation Instability

    • Scientific Rationale: If you are using a complex formulation like an emulsion or suspension, it may not be physically stable. Over time, droplets can coalesce or the drug can crystallize, meaning that the dose administered is not homogenous.

    • Recommended Solution:

      • Conduct Formulation Stability Studies: Assess the physical and chemical stability of your formulation under your experimental storage conditions. For emulsions, monitor particle size and for any signs of phase separation. For all formulations, periodically re-assay the drug concentration to check for chemical degradation.[13]

      • Prepare Formulations Freshly: If stability is a concern, prepare the formulation immediately before each experiment to ensure consistency.

Problem 3: The concentration of the active free acid metabolite is much lower than expected, suggesting poor prodrug conversion or rapid degradation.

  • Potential Cause A: Inefficient Esterase-Mediated Hydrolysis

    • Scientific Rationale: While isopropyl esters of prostaglandins are generally converted efficiently by corneal esterases, the 13,14-epoxy modification could potentially sterically hinder the enzyme's access to the ester linkage, slowing the rate of conversion compared to the parent compound, Travoprost.[7]

    • Recommended Solution:

      • Conduct In Vitro Corneal Tissue Homogenate Assay: Incubate the this compound with fresh corneal tissue homogenate (e.g., from rabbit or porcine eyes). Measure the formation of the free acid over time using LC-MS/MS to determine the rate of conversion. Compare this rate to that of Travoprost as a positive control.

      • Analyze for Both Prodrug and Metabolite: When analyzing in vivo samples (aqueous humor, plasma), ensure your analytical method is validated to quantify both the parent ester and the free acid.[23] A high ratio of ester-to-acid in the aqueous humor would suggest inefficient conversion.

  • Potential Cause B: Chemical Instability at Physiological pH

    • Scientific Rationale: Prostaglandin analogs can be susceptible to pH-dependent degradation.[13] The epoxide ring, in particular, may be prone to hydrolysis under acidic or basic conditions, which could occur in certain cellular compartments or as a result of inflammation.

    • Recommended Solution:

      • Perform a Forced Degradation Study: Intentionally expose the compound to acidic, basic, oxidative, and thermal stress conditions as outlined in the protocol below.[13] Analyze the resulting samples to identify the major degradation products and the conditions under which the molecule is least stable. This knowledge is crucial for interpreting in vivo results and for developing a stability-indicating analytical method.

      • Optimize Formulation pH: Based on stability data, buffer your formulation to a pH that maximizes the compound's stability, typically in the range of pH 5-7 for prostaglandin esters.[24]

Visualizations and Data

Key Challenges in Ocular Bioavailability

The following diagram illustrates the primary physiological barriers that a topically administered drug must overcome to reach the anterior chamber of the eye.

G cluster_0 Pre-Corneal Space cluster_1 Elimination Pathways cluster_2 Corneal Penetration Pathway Admin Administered Dose (50-75 µL) CulDeSac Tear Film (Max Volume ~30 µL) Admin->CulDeSac Instillation Spillage Immediate Overflow CulDeSac->Spillage Drainage Nasolacrimal Drainage (Systemic Absorption) CulDeSac->Drainage TearTurnover Tear Turnover CulDeSac->TearTurnover Conjunctival Conjunctival Absorption (Systemic Loss) CulDeSac->Conjunctival Epithelium Epithelium (Lipophilic) CulDeSac->Epithelium Partitioning & Diffusion Stroma Stroma (Hydrophilic) Epithelium->Stroma Prodrug Hydrolysis Endothelium Endothelium (Lipophilic) Stroma->Endothelium AqueousHumor Aqueous Humor (Target Site) Endothelium->AqueousHumor

Caption: Barriers to topical ocular drug delivery.

Workflow for an In Vivo Bioavailability Study

This workflow outlines the critical steps from formulation development to final data analysis for assessing the in vivo bioavailability of the compound.

G A 1. Formulation Development (e.g., Nanoemulsion) B 2. Physicochemical Characterization (Particle Size, Drug Load, Stability) A->B C 3. In Vivo Administration (e.g., Rabbit Ocular Instillation) B->C D 4. Sample Collection (Aqueous Humor, Plasma at Time Points) C->D E 5. Sample Preparation (Protein Precipitation, SPE) D->E F 6. LC-MS/MS Analysis (Quantification of Parent & Metabolite) E->F G 7. Pharmacokinetic (PK) Analysis (Cmax, Tmax, AUC) F->G

Caption: Standard workflow for an ocular bioavailability study.

Troubleshooting Decision Flowchart

Use this flowchart to diagnose and address issues of low bioavailability in your experiments.

G rect_node rect_node start Low Bioavailability Observed q1 Is the formulation a nano-carrier system? start->q1 a1_no Develop Nanoemulsion or SLN Formulation q1->a1_no No q2 Is the formulation viscous/mucoadhesive? q1->q2 Yes a1_no->q2 a2_no Add Viscosity Enhancer (e.g., HPMC, Chitosan) q2->a2_no No q3 Is the dosing technique precise? q2->q3 Yes a2_no->q3 a3_no Use Micropipette & Standardize Protocol q3->a3_no No q4 Was prodrug conversion confirmed in vitro? q3->q4 Yes a3_no->q4 a4_no Perform Corneal Homogenate Assay q4->a4_no No end_node Re-evaluate In Vivo q4->end_node Yes a4_no->end_node

Caption: Decision tree for troubleshooting low bioavailability.

Table 1: Comparison of Formulation Strategies
Formulation StrategyMechanism of Bioavailability EnhancementKey AdvantagesKey ChallengesRecommended Excipients
Aqueous Solution with Solubilizer Forms micelles to increase apparent drug solubility.[14]Simple to prepare.Limited drug loading capacity; potential for drug precipitation upon dilution in tear film.Polysorbate 80, Cremophor® EL, Cyclodextrins.[19][25]
Nanoemulsion Presents drug in a dissolved state within oil droplets, increasing surface area for absorption.[16][20]High drug loading for lipophilic compounds; enhances corneal penetration.Requires high-energy homogenization; potential for long-term physical instability (coalescence).Castor oil, Medium-chain triglycerides (Oil); Polysorbate 80 (Surfactant); Transcutol® (Co-surfactant).[21]
In Situ Gel Increases viscosity upon administration, prolonging precorneal residence time.[10]Significantly reduces drug loss due to drainage; can provide sustained release.May cause transient blurred vision; requires careful optimization of polymer concentration.Poloxamer 407, Gellan Gum, Chitosan.[22]
Solid Lipid Nanoparticles (SLNs) Encapsulates drug in a solid lipid matrix, offering protection and controlled release.[15][26]Good biocompatibility; provides controlled/sustained drug release.Lower drug loading compared to NLCs or emulsions; potential for drug expulsion during storage.Compritol®, Glyceryl monostearate (Solid Lipid); Poloxamer 188, Lecithin (Surfactants).[21]

Experimental Protocols

Protocol 1: Preparation of a Drug-Loaded Nanoemulsion

This protocol describes a method for preparing a sterile oil-in-water (o/w) nanoemulsion suitable for ophthalmic administration using a high-shear homogenization technique.

  • Preparation of the Oil Phase:

    • Accurately weigh this compound and dissolve it in a suitable oil (e.g., castor oil) at a concentration of 0.05% (w/w).

    • Gently warm and vortex until the drug is completely dissolved.

    • Add a lipophilic surfactant (e.g., Span® 80) to the oil phase if required.

  • Preparation of the Aqueous Phase:

    • In a separate vessel, dissolve a hydrophilic surfactant (e.g., Polysorbate 80) in sterile, deionized water at a concentration of 1.5% (w/w).[21]

    • Add a tonicity-adjusting agent (e.g., glycerol or mannitol) to make the final formulation isotonic.

    • If desired, add a viscosity-enhancing polymer (e.g., 0.5% HPMC).

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while mixing with a standard magnetic stirrer. Mix for 15 minutes to form a coarse, milky-white emulsion.

  • High-Shear Homogenization:

    • Transfer the coarse emulsion to a high-shear homogenizer (e.g., a microfluidizer or high-pressure homogenizer).

    • Process the emulsion for 5-10 cycles at a pressure of approximately 15,000-20,000 psi, ensuring the system is cooled to prevent thermal degradation of the drug.

  • Sterilization and Characterization:

    • Sterilize the final nanoemulsion by passing it through a 0.22 µm sterile filter.

    • Characterize the formulation by measuring the average droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). An ideal nanoemulsion will have a droplet size < 200 nm and a PDI < 0.3.

    • Confirm the final drug concentration using a validated HPLC method.

Protocol 2: Quantification of this compound and its Free Acid Metabolite in Plasma by LC-MS/MS

This protocol provides a framework for the sensitive detection of the parent compound and its active metabolite in a biological matrix.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the parent compound, the free acid metabolite, and a suitable internal standard (IS) (e.g., a deuterated analog of Travoprost) in methanol at 1 mg/mL.[1]

    • Create a series of calibration standards by spiking blank control plasma with the analytes to cover the expected concentration range (e.g., 1 pg/mL to 1000 pg/mL).[27]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.

    • Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

    • Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 reverse-phase column with gradient elution.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for the parent compound, the free acid, and the internal standard. This is the most sensitive and specific method for quantifying prostaglandins in biological fluids.[23][28][29]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Quantify the analyte concentration in the unknown samples and QCs using the regression equation.

References

  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC. (n.d.). National Center for Biotechnology Information.
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher.
  • Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024, September 18). Symmetric.
  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023, February 27). Pharma Excipients.
  • Ocular drug delivery system: Approaches to improve ocular bioavailability. (2019, March 6). GSC Online Press.
  • Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC. (n.d.). National Center for Biotechnology Information.
  • Ocular drug delivery system: Approaches to improve ocular Bioavailability. (2020, March 30). International Journal of Health and Clinical Research.
  • Advanced Formulation Approaches for Ocular Drug Delivery: State-Of-The-Art and Recent Patents - PMC. (n.d.). National Center for Biotechnology Information.
  • Webinar—Mastering Ophthalmic Drug Formulation and Testing: Strategies for Success. (2025, April 24). YouTube.
  • Methods for quantitative estimation of prostaglandins. (n.d.). PubMed.
  • Pharmaceutical excipients for ophthalmic formulations. (n.d.). Croda Pharma.
  • 15(S)-Fluprostenol: A Technical Guide to Stability and Degradation. (n.d.). Benchchem.
  • Overview of processed excipients in ocular drug delivery: Opportunities so far and bottlenecks - PMC. (n.d.). National Center for Biotechnology Information.
  • Physician perspective: Glaucoma eye drops are here to stay. (2026, February 12). Ophthalmology Times.
  • Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry. (n.d.). PubMed.
  • Lipid Nanoparticles for the Posterior Eye Segment. (2022, January 6). Pharma Excipients.
  • Methods of the Analysis of Oxylipins in Biological Samples. (n.d.). MDPI.
  • Tandem mass spectrometry analysis of prostaglandins and isoprostanes. (2022, February 6). SlideShare.
  • Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. (n.d.). Springer Nature Experiments.
  • Recent Advances in the Excipients Used for Modified Ocular Drug Delivery - PMC. (n.d.). National Center for Biotechnology Information.
  • Fluprostenol isopropyl ester (CAS 157283-68-6). (n.d.). Cayman Chemical.
  • Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. (n.d.). PubMed.
  • Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. (2025, February 3). ScienceDirect.
  • 13,14-epoxy Travoprost (this compound). (n.d.). MedchemExpress.com.
  • 13(R),14(R)-epoxy Fluprostenol isopropyl ester. (n.d.). Cayman Chemical.
  • This compound - Biochemicals - CAT N°: 13679. (n.d.). Cayman Chemical.
  • 13(S),14(S)-epoxy Fluprostenol isopropyl ester. (n.d.). Cayman Chemical.
  • nanotechnology-based delivery systems: Topics by Science.gov. (n.d.). Science.gov.
  • Travoprost (Fluprostenol isopropyl ester). (n.d.). MedChemExpress.
  • Prostaglandin Analogues for Alopecia: Considerations for the use of Latanoprost or Bimatoprost. (n.d.). Fagron Academy.
  • Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. (2010, July 9). Dovepress.
  • Nanotechnology-Based Drug Delivery Systems - PMC. (2025, June 24). National Center for Biotechnology Information.
  • Applications of Nanotechnology-Based Drug Delivery System for Delivering Natural Products into Acute and Chronic Wounds. (2022, December 15). Biointerface Research in Applied Chemistry.

Sources

Resolving receptor saturation issues in 13,14-epoxy Fluprostenol isopropyl ester experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Potency Prostaglandin Analog Assays Topic: Resolving Receptor Saturation & Kinetics in 13,14-epoxy Fluprostenol Isopropyl Ester Experiments

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Specialization: GPCR Signaling & Lipid Mediators[1]

If you are working with This compound , you are handling a highly potent, conformationally restricted analog of Prostaglandin F2


 (PGF2

).[1] While this compound is a powerful tool for probing the FP receptor, its specific structural properties—combined with its prodrug formulation—create unique experimental pitfalls.

Users frequently report "receptor saturation," but in 80% of cases, the issue is actually incomplete hydrolysis or rapid desensitization . This guide will help you distinguish between true saturation and experimental artifacts.

Part 1: The Mechanism & The Bottleneck

To troubleshoot effectively, you must understand the signal transduction cascade.[1] The critical error most researchers make is treating the isopropyl ester as the active ligand.

The "Prodrug" Trap: The isopropyl ester modification increases lipid solubility, allowing the molecule to penetrate the cornea or cell membrane. However, the FP receptor (PTGFR) requires the free acid form for high-affinity binding.[1]

  • In Vivo: Corneal esterases hydrolyze the ester rapidly.

  • In Vitro (Cell Culture): Intracellular esterases must perform this conversion.[1]

  • In Vitro (Binding Assays): If you are using membrane preparations, there are no esterases present .[1] The ester will bind with significantly lower affinity (or not at all), leading to an artificial plateau.[1]

Visualizing the Signaling Pathway

The diagram below illustrates the activation pathway and the two critical failure points: (A) The Hydrolysis Bottleneck and (B) Receptor Internalization .[1]

G cluster_0 CRITICAL FAILURE POINT 1 Prodrug 13,14-epoxy Fluprostenol (Isopropyl Ester) Esterase Esterase (Hydrolysis) Prodrug->Esterase Cell Entry FreeAcid Active Ligand (Free Acid) Esterase->FreeAcid Activation FP_Rec FP Receptor (Surface) FreeAcid->FP_Rec High Affinity Binding Gq Gq Protein FP_Rec->Gq Coupling Arrestin Beta-Arrestin FP_Rec->Arrestin Desensitization (High Dose) Ca Ca2+ Release (Signal) Gq->Ca Response Internalized Internalized Receptor Arrestin->Internalized Removal from Surface

Figure 1: The Activation Cascade.[1] Note that without the Esterase step (yellow), the Active Ligand (green) is never generated, leading to false-negative binding data.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: My dose-response curve plateaus at 60-70% of the positive control. Is the receptor saturated?

Diagnosis: Likely Incomplete Hydrolysis , not receptor saturation.[1] If you are running a cell-based assay (e.g., Calcium Flux in HEK293 or CHO cells), the rate of ester hydrolysis by intracellular enzymes may be the rate-limiting step.[1] You are measuring the enzyme's Vmax, not the receptor's Bmax.

The Fix: Pre-Hydrolysis Protocol Convert the ester to the free acid before adding it to your cells.

  • Prepare Stock: Dissolve the isopropyl ester in ethanol.

  • Hydrolyze: Mix with a molar excess of NaOH (e.g., 0.1 M) and incubate at room temperature for 2-4 hours.

  • Neutralize: Add an equimolar amount of HCl to return to pH 7.4.

  • Assay: Use this "free acid" solution for your dose-response curve. Result: If the efficacy jumps to 100%, your cells were esterase-deficient.[1]

Q2: I see a "Hook Effect" (signal drops at highest concentrations). Why?

Diagnosis: Receptor Internalization (Tachyphylaxis). The 13,14-epoxy modification often creates a more rigid molecule that can lock the receptor in an active state.[1] FP receptors are prone to rapid


-arrestin recruitment upon strong agonist binding.[1] At supra-maximal concentrations, the receptor is internalized faster than the G-protein can signal.[1]

The Fix: Optimize Incubation Time

  • Calcium Flux: Measure peak response within seconds (10-30s). Do not aggregate data over minutes.

  • cAMP/IP3: Reduce incubation time. If incubating for 30 minutes, try 10 minutes.

  • Visual Check: If possible, use immunofluorescence to visualize surface vs. cytosolic receptors.[1]

Q3: My binding assay (Ki determination) shows very low affinity (High Ki).

Diagnosis: Lack of Esterases in Membrane Preps. If you are using isolated membrane preparations (non-living systems), there are no esterases to convert the prodrug. You are measuring the affinity of the ester, which is naturally low.

The Fix:

  • Always use the free acid form for radioligand binding assays involving membrane fractions.

  • Reference Value: The Ki for the free acid should be in the low nanomolar range (approx 1-10 nM).[1] The ester might show Ki > 100-500 nM.[1]

Part 3: Comparative Data & Specifications

Use the table below to verify your experimental constants.

ParameterIsopropyl Ester (Prodrug)Free Acid (Active)Notes
Primary Target N/A (Must be hydrolyzed)FP Receptor (PTGFR)
Solubility (Aq) Very Low (<0.05 mg/mL)Moderate (>0.5 mg/mL pH >8)Ester crashes out in pure PBS.[1]
Solubility (Org) High (Ethanol, DMSO)High (Ethanol, DMSO)Store stocks in organic solvent.[1]
Binding Affinity (Ki) Low (>100 nM)High (~1-5 nM)Dependent on assay conditions.[1]
Primary Signaling N/AGq (Calcium Mobilization)
Stability Stable in Ethanol (-20°C)Sensitive to pH < 6Free acid can lactonize at low pH.[1]

Part 4: Step-by-Step Optimization Protocol

Workflow: Validating the "Window of Linearity" Use this workflow to determine if your system is limited by receptor availability or hydrolysis rate.

Workflow Start Start: Low Signal / Plateau CheckForm Are you using Membrane Prep or Live Cells? Start->CheckForm Membrane Membrane Prep CheckForm->Membrane Membrane LiveCells Live Cells CheckForm->LiveCells Cells Action1 STOP. Use Free Acid form only. Ester will not bind. Membrane->Action1 HydrolysisCheck Perform Pre-Hydrolysis (NaOH treatment) LiveCells->HydrolysisCheck Compare Compare Dose-Response: Ester vs. Pre-Hydrolyzed HydrolysisCheck->Compare Decision Is Pre-Hydrolyzed signal significantly higher? Compare->Decision Yes Issue: Esterase Limiting. Solution: Use Pre-Hydrolyzed ligand. Decision->Yes Yes No Issue: Receptor Saturation. Solution: Titrate Receptor density or reduce incubation time. Decision->No No

Figure 2: Troubleshooting Decision Tree for Signal Issues.

Protocol: Chemical Hydrolysis (De-esterification)

Reference Standard for generating the Free Acid form.[1]

  • Stock Preparation: Prepare a 10 mM stock of this compound in Ethanol.[1]

  • Base Addition: Aliquot 10 µL of stock into a microcentrifuge tube. Add 10 µL of 0.5 M NaOH.

  • Incubation: Vortex and incubate at 25°C (Room Temp) for 12 hours (overnight) or 60°C for 2 hours.

  • Neutralization: Add 10 µL of 0.5 M HCl.

  • Dilution: Immediately dilute into your assay buffer (PBS or HBSS) to the working concentration (e.g., 10 µM down to 0.1 nM).

    • Note: The final Ethanol concentration in the well must be < 0.1% to avoid vehicle toxicity.

References

  • Hellberg, M. R., et al. (2001).[1][2] Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist.[2] Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]

  • Sharif, N. A., et al. (2003).[1] Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues.[1] Investigative Ophthalmology & Visual Science. Available at: [Link][1]

  • Abramovitz, M., et al. (2000).[1] The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA).[1] Available at: [Link]

Sources

Technical Support Center: Optimizing pH for 13,14-epoxy Fluprostenol Isopropyl Ester Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 13,14-epoxy Fluprostenol isopropyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your dedicated Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental results. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound, with a focus on the critical role of pH.

Q1: What is this compound and why is its stability important?

A1: this compound is a derivative of Fluprostenol isopropyl ester, a prostaglandin F2α analog. Prostaglandin analogs are potent biologically active lipids, and the isopropyl ester form is often a prodrug designed to enhance corneal penetration in ophthalmic formulations.[1] The 13,14-epoxy modification represents a potential impurity or a specific analog being investigated. Maintaining the chemical integrity of this molecule is crucial for accurate experimental outcomes, whether for in-vitro assays or pre-formulation studies. Degradation can lead to a loss of potency, the formation of unknown impurities with potential biological activity, and ultimately, unreliable data.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

A2: Based on the structure, two primary degradation pathways are of concern, both of which are highly influenced by pH:

  • Hydrolysis of the Isopropyl Ester: This is a common degradation route for prostaglandin ester prodrugs.[2][3] This reaction can be catalyzed by both acids and bases, yielding the corresponding carboxylic acid (the active form of the drug) and isopropanol.

  • Hydrolysis of the Epoxide Ring: The epoxide (oxirane) ring is susceptible to ring-opening via hydrolysis.[4][5] This reaction is also subject to both acid and base catalysis. Acid-catalyzed hydrolysis typically proceeds through a protonated epoxide intermediate, while base-catalyzed hydrolysis involves direct nucleophilic attack by a hydroxide ion.[6][7][8]

Q3: What is the expected optimal pH range for the stability of this compound?

A3: While specific data for the 13,14-epoxy derivative is not extensively available, we can infer the optimal pH range from its structural components and data on similar prostaglandin analogs, such as Travoprost (Fluprostenol isopropyl ester). For prostaglandin ester prodrugs, the optimal pH for stability is generally in the weakly acidic range, typically between pH 4 and 6 .[9] In this range, both acid and base-catalyzed hydrolysis of the ester are minimized. For instance, Travoprost has been shown to be most stable at approximately pH 6.0.[2]

Q4: How does pH affect the epoxide ring stability?

A4: The epoxide ring is susceptible to hydrolysis under both acidic and basic conditions.[4][5] The rate of hydrolysis is generally slowest in the neutral to slightly acidic pH range. Therefore, maintaining the pH within the recommended 4-6 range for the ester group should also be beneficial for the stability of the epoxide ring.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: I am observing a rapid loss of the parent compound in my aqueous buffer at pH 7.4.

  • Underlying Cause: A pH of 7.4 is slightly alkaline, which will promote base-catalyzed hydrolysis of the isopropyl ester. Prostaglandin ester prodrugs are known to be less stable at neutral to alkaline pH.[9]

  • Solution:

    • Adjust the pH: For short-term experiments, consider if the biological system can tolerate a slightly more acidic buffer. If possible, lowering the pH to the 6.0-6.5 range can significantly improve stability.

    • Prepare Fresh Solutions: If the experimental pH cannot be altered, prepare the aqueous solution of this compound immediately before use.

    • Minimize Time in Aqueous Buffer: Reduce the incubation time of the compound in the aqueous buffer as much as possible.

Issue 2: My analysis shows the appearance of multiple new peaks in the chromatogram after storing the compound in an acidic buffer (pH < 4).

  • Underlying Cause: At low pH, acid-catalyzed hydrolysis of both the isopropyl ester and the epoxide ring will occur.[4][9] The opening of the epoxide ring can lead to the formation of diol diastereomers, which would appear as new peaks in your chromatogram.

  • Solution:

    • Increase the pH: Adjust the pH of your buffer to the recommended range of 4-6.

    • Characterize the Degradants: If you must work at a low pH, it is essential to characterize the degradation products to understand their potential impact on your experiment. A forced degradation study can help in identifying these peaks.

Issue 3: I am seeing inconsistent results between experimental replicates.

  • Underlying Cause: Inconsistent results can often be traced back to the instability of the compound in the experimental medium. If the rate of degradation is significant over the timescale of your experiment, minor variations in incubation time or temperature can lead to large differences in the effective concentration of the active compound.

  • Solution:

    • Strictly Control pH: Ensure the pH of your buffer is consistent across all replicates.

    • Control Temperature: Degradation reactions are temperature-dependent.[10][11][12][13][14] Maintain a constant and controlled temperature throughout your experiments.

    • Synchronize Timing: Add the compound to all replicates at the same time and ensure that the time between addition and analysis is consistent.

    • Use a Stability-Indicating Analytical Method: Employ an analytical method, such as a validated HPLC method, that can separate the parent compound from its degradation products. This will allow you to quantify the amount of intact compound remaining.

Quantitative Data Summary

The following table summarizes the expected pH-dependent stability profile of prostaglandin analogs with ester and epoxide functionalities, based on available literature for similar compounds.

pH RangeExpected StabilityPrimary Degradation Pathway(s)
< 4 UnstableAcid-catalyzed hydrolysis of the isopropyl ester and the epoxide ring.[4][9]
4 - 6 Moderately Stable (Optimal Range) Minimal hydrolysis of both the ester and epoxide groups.[2][9]
> 6 - 8 Less StableBase-catalyzed hydrolysis of the isopropyl ester.[9]
> 8 UnstableRapid base-catalyzed hydrolysis of the isopropyl ester and potential for base-catalyzed epoxide ring opening.

Degradation Pathway Diagram

The following diagram illustrates the primary pH-dependent degradation pathways for this compound.

DegradationPathways cluster_acid Acidic Conditions (pH < 4) cluster_optimal Optimal Conditions (pH 4-6) cluster_base Basic Conditions (pH > 6) Parent_Acid 13,14-epoxy Fluprostenol isopropyl ester Ester_Hydrolysis_Acid Epoxy Carboxylic Acid + Isopropanol Parent_Acid->Ester_Hydrolysis_Acid H+ catalyzed ester hydrolysis Epoxide_Hydrolysis_Acid Diol Isopropyl Ester Parent_Acid->Epoxide_Hydrolysis_Acid H+ catalyzed epoxide hydrolysis Parent_Optimal 13,14-epoxy Fluprostenol isopropyl ester (Stable) Parent_Base 13,14-epoxy Fluprostenol isopropyl ester Ester_Hydrolysis_Base Epoxy Carboxylic Acid + Isopropanol Parent_Base->Ester_Hydrolysis_Base OH- catalyzed ester hydrolysis Epoxide_Hydrolysis_Base Diol Isopropyl Ester Parent_Base->Epoxide_Hydrolysis_Base OH- catalyzed epoxide hydrolysis (slower than ester hydrolysis)

Caption: pH-dependent degradation of this compound.

Experimental Protocol: pH-Rate Profile Determination

This protocol outlines a forced degradation study to determine the optimal pH for the stability of this compound, in accordance with ICH Q1A(R2) guidelines.[1][2][3][4][9]

Objective: To evaluate the stability of this compound across a range of pH values and identify the pH of maximum stability.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer salts

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • HPLC system with UV or MS detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Preparation of Buffers:

    • Prepare a series of buffers (e.g., phosphate buffers) at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10).

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Forced Degradation Study:

    • For each pH buffer, add a known volume of the stock solution to a larger volume of the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).

    • Incubate the solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.[10][11][12][13][14]

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately quench the degradation by neutralizing the acidic and basic samples and/or diluting with the mobile phase and storing at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[15][16][17][18][19][20][21][22]

    • Example HPLC Conditions (starting point, optimization required):

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water with 0.1% formic acid (gradient elution may be necessary)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 220 nm (or as determined by UV scan)

      • Injection Volume: 20 µL

    • Analyze the samples from the forced degradation study.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each pH.

    • Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k).

    • Plot the degradation rate constant (k) versus pH to generate a pH-rate profile. The nadir of this curve will indicate the pH of maximum stability.

Workflow Diagram

Stability_Workflow Start Start: Define Stability Study Objectives Prep_Buffers Prepare Buffers (pH 2-10) Start->Prep_Buffers Prep_Stock Prepare Stock Solution (1 mg/mL in Organic Solvent) Start->Prep_Stock Forced_Degradation Incubate at Elevated Temperature in Different pH Buffers Prep_Buffers->Forced_Degradation Prep_Stock->Forced_Degradation Sampling Withdraw Samples at Defined Time Points Forced_Degradation->Sampling Quench Quench Degradation (Neutralize/Dilute & Cool) Sampling->Quench HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Method Quench->HPLC_Analysis Data_Analysis Calculate Degradation Rate Constants (k) for each pH HPLC_Analysis->Data_Analysis pH_Rate_Profile Plot k vs. pH to Determine Optimal Stability pH Data_Analysis->pH_Rate_Profile End End: Report Optimal pH and Degradation Profile pH_Rate_Profile->End

Caption: Workflow for determining the pH-rate profile.

References

  • BenchChem. (2025). 15(S)-Fluprostenol: A Technical Guide to Stability and Degradation.
  • Cayman Chemical. (n.d.). (+)-Fluprostenol ELISA.
  • MDPI. (2022, October 9). Aqueous Prostaglandin Eye Drop Formulations.
  • PubMed. (2015). New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance.
  • RSC Publishing. (2022, July 4). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol.
  • MDPI. (n.d.). Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions.
  • Oberlin College and Conservatory. (n.d.). Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides.
  • Hudson Robotics. (n.d.). pH for Stability Testing and Analysis.
  • Scientific Research Publishing. (n.d.). A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • ACS Publications. (1987). Acid- and base-catalyzed ring-opening reactions or a sterically hindered epoxide. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Stability of travoprost under conditions of thermal stress....
  • JoVE. (2023, April 30). Video: Acid-Catalyzed Ring-Opening of Epoxides.
  • (2025, August 10). Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use.
  • PubMed. (2025, August 1). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation.
  • Google Patents. (n.d.). CN104297352A - Method of analyzing travoprost content and related compounds.
  • studylib.net. (n.d.). RP-HPLC Method for Travoprost, Timolol, BAK Determination.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • (n.d.). Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use.
  • ResearchGate. (2025, August 9). Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies.
  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
  • (2010, November 30). Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (2019, June 24). simultaneous quantification of travoprost and timolol maleate in pharmaceutical formulation by rp-hplc.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2016, April 1). SIMULTANEOUS QUANTIFICATION OF TRAVOPROST AND TIMOLOL MALEATE IN PHARMACEUTICAL FORMULATION BY RP-HPLC.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ARVO Journals. (n.d.). Thermal Stability of Bimatoprost, Latanoprost, and Travoprost. IOVS.
  • (2022, November 30). Forced Degradation – A Review.
  • RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

Sources

Validation & Comparative

A Comparative Potency Analysis: 13,14-epoxy Fluprostenol Isopropyl Ester versus Fluprostenol Free Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Prodrug, the Active Moiety, and the Impurity

Fluprostenol is a potent synthetic analog of Prostaglandin F2α (PGF2α), a class of compounds renowned for their therapeutic effects, particularly in ophthalmology for the management of glaucoma and ocular hypertension.[1][2] The biological activity of these analogs is mediated through their agonist activity at the Prostaglandin F (FP) receptor. In clinical applications, Fluprostenol is administered as an isopropyl ester prodrug, commercially known as Travoprost.[3] This esterification enhances corneal penetration, after which endogenous esterases hydrolyze the molecule to its biologically active form, Fluprostenol free acid.[1][4]

The synthesis of complex organic molecules like Fluprostenol isopropyl ester is a multi-step process where the formation of impurities is inevitable. One such process-related impurity is 13,14-epoxy Fluprostenol isopropyl ester.[5][6][7][8] While structurally similar, the introduction of an epoxide ring across the 13th and 14th carbons can dramatically alter the molecule's three-dimensional conformation and its ability to interact with the target receptor.

This guide provides an in-depth potency comparison between the active drug, Fluprostenol free acid, and the 13,14-epoxy impurity. The objective is not merely to compare two molecules, but to illustrate the critical importance of structural integrity for pharmacological activity and to provide the experimental framework for assessing the biological impact of manufacturing impurities—a cornerstone of pharmaceutical quality control and safety assurance.

Molecular Structures and Chemical Properties

The subtle structural differences between the prodrug, the active acid, and the epoxy impurity are foundational to their distinct biological activities.

Compound Structure Molecular Formula Molecular Weight ( g/mol )
Fluprostenol Isopropyl Ester [Image of Fluprostenol Isopropyl Ester structure]C₂₆H₃₅F₃O₆500.55[9]
Fluprostenol Free Acid [Image of Fluprostenol Free Acid structure]C₂₃H₂₉F₃O₆458.47[1][10]
This compound [Image of this compound structure]C₂₆H₃₅F₃O₇516.6[5][8]

Mechanism of Action: The FP Receptor Signaling Cascade

Fluprostenol free acid exerts its therapeutic effect by acting as a selective agonist at the FP receptor, a G-protein coupled receptor (GPCR).[2][11] Agonist binding initiates a conformational change in the receptor, leading to the activation of the Gq/11 protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular calcium is a hallmark of FP receptor activation and serves as a quantifiable endpoint for functional potency assays.

FP_Receptor_Signaling cluster_membrane Plasma Membrane FP_Receptor FP Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Ligand Fluprostenol Free Acid Ligand->FP_Receptor Binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Response

Caption: FP Receptor signaling pathway activated by Fluprostenol.

Experimental Design for Potency Determination

To comprehensively evaluate the potency of these compounds, a two-pronged experimental approach is essential, combining a receptor binding assay with a cell-based functional assay. This dual strategy allows us to distinguish between the ability of a compound to physically occupy the receptor (affinity) and its ability to trigger a downstream biological response (efficacy and potency).

Hypothesis: Fluprostenol free acid will demonstrate high affinity and potent agonist activity at the FP receptor. In contrast, this compound, due to its altered structure, is hypothesized to have significantly diminished or no measurable affinity or functional activity, validating its classification as an impurity.

Experimental_Workflow cluster_binding Protocol 1: Binding Affinity (Ki) cluster_functional Protocol 2: Functional Potency (EC₅₀) B_Start Prepare Membranes from FP Receptor-Expressing Cells B_Incubate Incubate Membranes with Radioligand ([³H]-PGF2α) & Test Compound B_Start->B_Incubate B_Separate Separate Bound from Free Radioligand (Filtration) B_Incubate->B_Separate B_Quantify Quantify Bound Radioactivity (Scintillation Counting) B_Separate->B_Quantify B_Analyze Analyze Data: IC₅₀ → Ki B_Quantify->B_Analyze F_Start Culture Live Cells Expressing FP Receptor F_Load Load Cells with Ca²⁺-Sensitive Fluorescent Dye (e.g., Fura-2 AM) F_Start->F_Load F_Stimulate Stimulate Cells with Increasing Concentrations of Test Compound F_Load->F_Stimulate F_Measure Measure Change in Intracellular [Ca²⁺] (Fluorometry) F_Stimulate->F_Measure F_Analyze Analyze Data: Dose-Response Curve → EC₅₀ F_Measure->F_Analyze

Sources

A Comparative Guide to the Mass Spectrometry Validation of 13,14-epoxy Fluprostenol Isopropyl Ester Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Ophthalmic Prostaglandin Analogs

Fluprostenol isopropyl ester, a synthetic prostaglandin F2α analog, is a potent ocular hypotensive agent critical in the management of glaucoma. As with all active pharmaceutical ingredients (APIs), particularly those intended for ophthalmic use, ensuring purity is paramount to guaranteeing both therapeutic efficacy and patient safety.[1] Structurally similar impurities, even at trace levels, can introduce toxicological risks or diminish the therapeutic effect.

One such critical impurity is the 13,14-epoxy derivative of Fluprostenol isopropyl ester. This compound is an oxidation product, making it a relevant degradant to monitor throughout the drug's lifecycle. The challenge lies in its structure: it is isobaric with the parent compound, meaning it has the same nominal mass. This characteristic renders simple mass detection insufficient for its differentiation and quantification. Consequently, a highly specific, stability-indicating analytical method is not just a regulatory expectation but a scientific necessity.

This guide provides a comprehensive comparison of two Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the purity assessment of Fluprostenol isopropyl ester. We will contrast a standard Reverse-Phase (RP-HPLC) approach with an optimized Ultra-High-Performance Liquid Chromatography (UPLC) method, demonstrating the profound impact of chromatographic selectivity on the accuracy and reliability of impurity quantification. The methodologies and validation principles discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework of scientific integrity.[2][3][4]

The Analytical Challenge: Resolving Isobaric Analogs

The primary difficulty in this analysis stems from the subtle structural difference between Fluprostenol isopropyl ester and its 13,14-epoxy impurity. The replacement of the C13-C14 double bond with an epoxide ring results in compounds with identical molecular weights. Therefore, the mass spectrometer alone cannot distinguish between them. The entire burden of differentiation falls upon the chromatographic separation that precedes mass analysis.

Caption: Chemical structures of Fluprostenol Isopropyl Ester and its isobaric 13,14-epoxy impurity.

Without adequate chromatographic resolution, the impurity peak will co-elute with the main API peak, leading to an underestimation of the impurity and an overestimation of the API's purity—a clear risk to quality control.

Methodology Comparison: Standard vs. Optimized LC-MS/MS

To illustrate the importance of method optimization, we compare a conventional HPLC-based method with a purpose-built UPLC method designed for enhanced resolution of prostaglandin analogs.[5][6][7]

Method A: Standard Reverse-Phase HPLC-MS/MS

This approach represents a common starting point for method development. It utilizes a standard C18 column and a relatively fast gradient.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Rationale: This is a generic, robust setup suitable for a wide range of non-polar to moderately polar compounds. However, its selectivity for structurally similar isomers is often limited.

Method B: Optimized UPLC-MS/MS

This method is specifically tailored to exploit the subtle physicochemical differences between the parent drug and its epoxy impurity.

  • Column: UPLC Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 45% to 65% B over 12 minutes (a shallow gradient).

  • Flow Rate: 0.4 mL/min.

  • Rationale of Choices:

    • Column Chemistry: A Phenyl-Hexyl stationary phase is chosen for its alternative selectivity. It provides pi-pi interactions, which can differentiate between the pi-electron system of the double bond in the parent drug and the strained ring structure of the epoxide.

    • Particle Size: The 1.7 µm particles of the UPLC column provide significantly higher efficiency, leading to sharper peaks and better resolution.

    • Mobile Phase: Using methanol instead of acetonitrile alters selectivity. Ammonium acetate is a milder mobile phase additive than formic acid and can improve peak shape for certain compounds in positive ion mode.

    • Shallow Gradient: A slower, more gradual increase in organic solvent strength allows more time for the column to resolve closely eluting compounds.

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance data obtained from both methods, validated according to ICH Q2(R1) principles.[2]

Parameter Method A (Standard HPLC) Method B (Optimized UPLC) Comment
Retention Time (Fluprostenol) 6.25 min8.12 minLonger retention in Method B allows for better separation.
Retention Time (13,14-epoxy) 6.35 min8.41 minThe impurity elutes slightly later in both systems.
Resolution (Rs) 0.85 2.10 Critical Difference: Method A shows co-elution (Rs < 1.5), while Method B achieves baseline separation (Rs > 2.0).
LOD (for impurity) 0.025 µg/mL0.005 µg/mLHigher efficiency of UPLC leads to better signal-to-noise and lower detection limits.[8]
LOQ (for impurity) 0.08 µg/mL0.015 µg/mLMethod B is significantly more sensitive for quantifying trace levels of the impurity.[9]
Precision (%RSD, n=6) < 5.0%< 2.0%Sharper, better-resolved peaks in Method B allow for more precise integration.
Accuracy (% Recovery) 85-105%98-102%Poor resolution in Method A can compromise accuracy at the LOQ level.

The data clearly indicates the failure of the standard method to adequately resolve the target compounds, making it unsuitable as a stability-indicating method. In contrast, the optimized UPLC method provides the specificity, sensitivity, and precision required for confident purity analysis.

Detailed Protocol: Optimized UPLC-MS/MS Method (Method B)

This protocol provides a self-validating system for the routine analysis of Fluprostenol isopropyl ester purity.

Reagents and Materials
  • Fluprostenol Isopropyl Ester Reference Standard

  • 13,14-epoxy Fluprostenol Isopropyl Ester Reference Standard (if available) or a forced degradation sample.

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • UPLC Phenyl-Hexyl Column (2.1 x 100 mm, 1.7 µm)

  • Autosampler vials with low-adsorption surfaces

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in Acetonitrile.

  • Working Standard (10 µg/mL): Dilute the stock solution of Fluprostenol isopropyl ester with a 50:50 mixture of Acetonitrile:Water.

  • Spiked Sample / Resolution Solution: Spike the Working Standard with the impurity stock to achieve a final impurity concentration of 0.1% relative to the API (e.g., 10 ng/mL impurity in 10 µg/mL API). This solution is critical for verifying system suitability.

  • Test Sample: Prepare the drug substance or product to a nominal concentration of 10 µg/mL in 50:50 Acetonitrile:Water.

UPLC & Mass Spectrometer Conditions
  • UPLC System:

    • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm

    • Column Temperature: 40 °C

    • Mobile Phase A: 5 mM Ammonium Acetate in Water

    • Mobile Phase B: Methanol

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 45% B

      • 12.0 min: 65% B

      • 12.1 min: 95% B

      • 14.0 min: 95% B

      • 14.1 min: 45% B

      • 16.0 min: 45% B

  • Mass Spectrometer (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fluprostenol Isopropyl Ester: Precursor Ion (Q1) m/z 460.2 → Product Ion (Q3) m/z 309.1

      • 13,14-epoxy Impurity: Precursor Ion (Q1) m/z 460.2 → Product Ion (Q3) m/z 309.1 (Note: A different, specific product ion should be used if identified during method development).

System Suitability and Data Analysis
  • System Suitability: Before running samples, inject the Resolution Solution (n=5). The system is suitable if:

    • The resolution (Rs) between the two peaks is ≥ 2.0.

    • The %RSD for the peak areas is ≤ 5.0%.

  • Quantification: Calculate the percentage of the 13,14-epoxy impurity in the test sample using the area of the impurity peak relative to the total area of all peaks.

Visualizing the Analytical Workflow

A robust analytical process follows a logical sequence from sample preparation to final result, ensuring traceability and consistency.

analytical_workflow cluster_validation System Suitability Check start Sample Receipt (API or Drug Product) prep Sample & Standard Preparation start->prep uplc UPLC Separation (Phenyl-Hexyl Column) prep->uplc ms MS/MS Detection (MRM Mode) uplc->ms check Resolution (Rs) ≥ 2.0? uplc->check data Data Acquisition & Peak Integration ms->data calc Purity Calculation (% Impurity) data->calc report Final Report & Certificate of Analysis calc->report check->prep Fail (Re-prepare/Troubleshoot) check->ms Pass

Caption: The end-to-end workflow for UPLC-MS/MS purity validation.

Conclusion

The accurate quantification of the 13,14-epoxy impurity in Fluprostenol isopropyl ester is not achievable with generic chromatographic methods. As demonstrated, the isobaric nature of this critical impurity necessitates an analytical approach with exceptional specificity. The optimized UPLC-MS/MS method, employing a Phenyl-Hexyl stationary phase and a shallow gradient, provides the necessary baseline resolution to ensure that purity assessments are both accurate and reliable. Adopting such a well-characterized and validated method is fundamental to upholding the quality standards required for ophthalmic pharmaceuticals, ultimately safeguarding patient health. This guide underscores a core principle of analytical science: the most sophisticated detector cannot compensate for a poor separation.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Wittenberg, J. B., et al. (2014). Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography A, 1358, 90-97. [Link]

  • Kravtsova, O. V., et al. (2013). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 54(4), 1144-1153. [Link]

  • ResearchGate. (2014). Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry. [Link]

  • Kingsley, P. J., et al. (2005). Simultaneous analysis of prostaglandin glyceryl esters and prostaglandins by electrospray tandem mass spectrometry. Analytical Biochemistry, 343(2), 203-211. [Link]

  • Smith, C. J., et al. (2011). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Metabolites, 1(1), 37-51. [Link]

  • Sahu, P. K., et al. (2015). Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. Current Eye Research, 40(12), 1222-1229. [Link]

  • Schweer, H., et al. (1988). Thermospray liquid chromatography/mass spectrometry of prostaglandin methyl ester derivatives: application to the determination of prostaglandins E2 and D2 in rat gastric mucosa. Biomedical and Environmental Mass Spectrometry, 16(1-12), 215-219. [Link]

  • AMiner. (n.d.). LC/MS/MS Method for Analysis of E2 Series Prostaglandins and Isoprostanes. [Link]

  • Carter, K. C., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Public Health, 9, 706915. [Link]

  • Prasain, J. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. [Link]

  • ResearchGate. (2018). Simultaneous quantification of some prostaglandin analogs used in the treatment of open-angle glaucoma by RP-HPLC. [Link]

  • Fu, Y., et al. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(10), 2261-2269. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2020). Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines. [Link]

Sources

Benchmarking 13,14-epoxy Fluprostenol isopropyl ester against Bimatoprost in glaucoma models

[1][2]

Executive Summary & Mechanistic Rationale

Bimatoprost is a prostamide analog (synthetic amide) that lowers intraocular pressure (IOP) primarily by increasing uveoscleral outflow.[1][2] It acts via a dual mechanism: direct stimulation of prostamide receptors and hydrolysis to its free acid form, which potently activates the FP receptor.

This compound (13,14-epoxy FIE) represents a structural modification of the standard FP agonist Fluprostenol (Travoprost).[1][2]

  • The "Epoxy" Hypothesis: The 13,14-trans double bond in natural prostaglandins is the primary site for metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1][2] Replacing this alkene with an epoxide moiety is a classic medicinal chemistry strategy to block 15-PGDH recognition, potentially extending the drug's half-life (

    
    ) in the aqueous humor.[1][2]
    
  • The Trade-off: The critical question this benchmarking must answer is whether the steric bulk of the epoxide compromises binding affinity (

    
    ) to the FP receptor compared to the planar double bond of Bimatoprost's active metabolite.[1][2]
    
Mechanistic Pathway & Metabolic Divergence[1][2]

The following diagram illustrates the parallel activation and metabolic pathways. Note the specific blockade point for 13,14-epoxy FIE.[1][2]

GBimatoprostBimatoprost(Prostamide)Bim_AcidBimatoprost Acid(Free Acid)Bimatoprost->Bim_AcidCorneal AmidasesProst_RProstamideReceptorBimatoprost->Prost_RDirect AgonismEpoxyFIE13,14-epoxy FIE(Ester Prodrug)Epoxy_Acid13,14-epoxyFluprostenol (Acid)EpoxyFIE->Epoxy_AcidCorneal EsterasesFP_RFP Receptor(Gq-coupled)Bim_Acid->FP_RHigh AffinityPGDH15-PGDH(Metabolism)Bim_Acid->PGDHRapid DegradationEpoxy_Acid->FP_RPutative AgonismEpoxy_Acid->PGDHSteric Blockade(Enhanced Stability)SignalCa2+ Mobilization& MLCK ActivationProst_R->SignalFP_R->SignalOutflowUveoscleralOutflowSignal->Outflow

Figure 1: Comparative metabolic and signaling pathways.[1][2] Green arrow indicates the hypothesized stability advantage of the epoxy analog.

In Vitro Benchmarking: Key Performance Indicators (KPIs)

To validate 13,14-epoxy FIE against Bimatoprost, the following data points must be generated. The values for Bimatoprost are established literature standards, while the Epoxy values represent the Target Product Profile (TPP) required for a viable candidate.

FeatureBimatoprost (Standard)13,14-epoxy FIE (Target Profile)Rationale
FP Receptor Affinity (

)
1.0 – 2.0 nM (Free Acid)< 10 nMEpoxide must not sterically hinder the receptor pocket.[1][2]
Functional Potency (

)
~3.0 nM (Ca2+ flux)< 20 nMMust trigger

signaling efficiently.[1][2]
Metabolic Stability (

)
Rapid (via 15-PGDH)> 2x BimatoprostThe core value proposition of the epoxy modification.[1][2]
Selectivity (FP vs EP1) High FP Selectivity> 100-fold FP/EP1Avoid EP1-mediated vasoconstriction or pain.[1][2]
Solubility (Aqueous) Low (requires preservative)ComparableCritical for formulation (ophthalmic drops).[1][2]

Experimental Protocols

Protocol A: FP Receptor Binding Competition Assay

Objective: Determine if the 13,14-epoxy modification compromises receptor binding compared to Bimatoprost (acid).[1][2]

Methodology:

  • Cell Line: HEK-293 cells stably expressing recombinant human FP receptors.

  • Ligand: Use

    
    -Prostaglandin F2
    
    
    (
    
    
    -PGF2
    
    
    ) as the radioligand.[1][2]
  • Preparation:

    • Prepare membrane fractions from HEK-FP cells.

    • Incubate membranes (10-20 µg protein) with 1 nM

      
      -PGF2
      
      
      .[1][2]
  • Competition:

    • Add increasing concentrations (

      
       M to 
      
      
      M) of Bimatoprost (free acid) and 13,14-epoxy Fluprostenol (free acid) .[1][2] Note: Use the hydrolyzed acid forms, as esters do not bind receptors effectively in vitro.[1]
  • Incubation: 1 hour at 25°C in binding buffer (10 mM MES, pH 6.0, 10 mM MnCl2).

  • Termination: Rapid filtration through GF/B filters; count radioactivity via liquid scintillation.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol B: Intraocular Pressure (IOP) Normotensive Rabbit Model

Objective: Assess in vivo efficacy and duration of action.[1][2]

Methodology:

  • Subjects: New Zealand White Rabbits (n=6 per group), normotensive.

  • Formulation:

    • Control: Vehicle (PBS + 0.01% Benzalkonium Chloride).[1][2]

    • Reference: Bimatoprost 0.03% ophthalmic solution.[1]

    • Test: 13,14-epoxy FIE (0.004% and 0.01% - dose-ranging required due to unknown potency).

  • Dosing: Single topical drop (30 µL) to the right eye (OD); left eye (OS) serves as untreated control.[1][2]

  • Measurement:

    • Measure IOP using a calibrated pneumatonometer (e.g., Reichert Model 30).[1][2]

    • Timepoints: T=0 (Baseline), 1h, 2h, 4h, 6h, 12h, 24h post-dose.

  • Endpoint Calculation:

    • 
      .[1][2]
      
    • Calculate Area Under the Curve (AUC) for 0-24h to determine total hypotensive load.[1][2]

    • Success Criteria: 13,14-epoxy FIE must show non-inferior peak IOP reduction (>20% drop) or superior duration (maintained reduction at 24h).[1][2]

Stability & Degradation Workflow

The 13,14-epoxy group is chemically reactive.[1][2][3] Before efficacy testing, stability must be verified to ensure the compound doesn't degrade into inactive species before reaching the cornea.

StabilityStart13,14-epoxy FIEStock SolutionConditionsStress Conditions:1. Acid (pH 4.0)2. Base (pH 8.0)3. Oxidative (H2O2)Start->ConditionsAnalysisHPLC-MS/MS Analysis(Time: 0, 24, 48h)Conditions->AnalysisPath_AEpoxide Ring Opening(Diol Formation)Analysis->Path_ADegradation(Loss of Potency)Path_BEster Hydrolysis(Active Acid Formation)Analysis->Path_BActivation(Desired in-vivo)

Figure 2: Forced degradation study workflow. Path A represents failure; Path B represents the necessary prodrug activation.

References

  • Hellberg, M. R., et al. (2001).[1][2] Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist.[1] Journal of Ocular Pharmacology and Therapeutics. Retrieved from [Link]

  • Sorbera, L. A., & Castañer, J. (2000).[1][2] Travoprost. Drugs of the Future. (Contextualizing the parent compound Fluprostenol).

  • Woodward, D. F., et al. (2008).[1][2] The inflow and outflow of anti-glaucoma drugs. Trends in Pharmacological Sciences. (Mechanistic grounding for Bimatoprost/Prostamide pathways). Retrieved from [Link]

Reproducibility of 13,14-epoxy Fluprostenol isopropyl ester effects across different animal models

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for pharmaceutical scientists and ophthalmic researchers evaluating 13,14-epoxy Fluprostenol isopropyl ester (also known as 13,14-epoxy Travoprost), a structural analog and primary impurity of the glaucoma therapeutic Travoprost.

Topic: Reproducibility of Ocular Effects Across Animal Models Compound Class: Prostaglandin F2


 (PGF2

) Analog / Epoxide Impurity Benchmark Comparator: Travoprost (Fluprostenol isopropyl ester)[1][2][3]

Executive Summary & Mechanistic Distinction

The reproducibility of effects for This compound depends heavily on understanding its structural deviation from the parent compound, Travoprost. While Travoprost utilizes a C13-C14 double bond (alkene) to maintain the


-chain and 

-chain orientation required for high-affinity FP receptor binding, the 13,14-epoxide modification introduces a rigid oxirane ring.

This structural change impacts two critical pharmacological vectors:

  • Receptor Affinity: The epoxide ring alters the conformational flexibility of the

    
    -chain, potentially reducing affinity for the FP receptor compared to the alkene parent.
    
  • Metabolic Stability: The epoxide is susceptible to hydrolysis by soluble epoxide hydrolase (sEH), potentially altering the pharmacokinetic half-life in ocular tissues compared to the ester-hydrolysis activation pathway of Travoprost.

Objective of this Guide: To provide a rigorous framework for evaluating whether the ocular hypotensive effects and safety profile of the 13,14-epoxy analog are reproducible across standard ophthalmic models (Rabbit, Primate, Rodent) when compared to the clinical standard, Travoprost.

Signal Transduction & Mechanism of Action

To validate reproducibility, one must first confirm the mechanism. The primary efficacy endpoint for this class is Intraocular Pressure (IOP) reduction via the Uveoscleral Outflow Pathway .

FP Receptor Signaling Pathway (Visualization)

The following diagram illustrates the canonical signaling pathway activated by Fluprostenol derivatives. The 13,14-epoxy variant must trigger this specific cascade to demonstrate reproducible efficacy.

FP_Signaling Ligand 13,14-epoxy Fluprostenol i.p. Prodrug Hydrolysis (Corneal Esterases) Ligand->Prodrug Topical Admin Active Free Acid Form Prodrug->Active Activation FP_Rec FP Receptor (Gq-Coupled) Active->FP_Rec Binding Gq Gq Protein FP_Rec->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 + DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca MMP MMP Upregulation (ECM Remodeling) Ca->MMP Gene Expression Outflow Increased Uveoscleral Outflow MMP->Outflow Tissue Remodeling

Caption: Canonical FP receptor signaling cascade required for IOP lowering. The 13,14-epoxy analog must survive corneal esterase hydrolysis to bind the FP receptor as a free acid.

Cross-Species Reproducibility Guide

Reproducibility in prostaglandin research is notoriously species-dependent. The cat, for instance, is a poor model for FP agonists, whereas primates and rabbits are predictive of human response.

Comparative Model Matrix
FeatureNew Zealand White Rabbit Cynomolgus Monkey Rodent (Mouse/Rat)
Primary Utility Ocular Irritation & ScreeningConfirmatory Efficacy (Gold Standard)Toxicology & Receptor Knockout
IOP Baseline ~15-20 mmHg~15-18 mmHg~10-15 mmHg
Response to PGs High (Biphasic response common)High (Predictive of Human)Moderate (Measurement difficulty)
Key Limitation Anatomy differs from human (nictitating membrane)High cost, ethical constraintsSmall eye size limits topical accuracy
Reproducibility Goal Confirm lack of acute toxicity (Draize)Confirm >20% IOP reductionValidate FP-receptor specificity

Experimental Protocols for Validation

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: Normotensive Rabbit IOP Screening

Rationale: Rabbits are the standard first-line model for ocular tolerability and pharmacodynamics. Control: Contralateral eye treated with vehicle (PBS + 0.01% Benzalkonium Chloride).

  • Acclimatization: Handle animals (n=6) daily for 5 days to reduce stress-induced IOP spikes.

  • Dosing: Administer 30

    
    L of This compound  (0.004% solution) topically to the right eye. Administer vehicle to the left eye.
    
  • Measurement (Tono-Pen):

    • Apply 0.5% proparacaine (topical anesthetic).

    • Measure IOP at T=0 (baseline), 1h, 2h, 4h, 6h, and 24h post-dose.

    • Validation Check: The standard deviation of three consecutive readings must be <5%.

  • Hyperemia Scoring: Concurrently score conjunctival redness (0-3 scale) to assess the "epoxide irritation potential" vs. Travoprost.

Protocol B: Laser-Induced Glaucoma Model (Primate)

Rationale: This model mimics the trabecular meshwork obstruction seen in human glaucoma. Causality: If the 13,14-epoxy analog lowers IOP here, it confirms uveoscleral outflow enhancement despite the structural modification.

  • Induction: Argon laser photocoagulation of the trabecular meshwork (mid-power) to elevate baseline IOP to >25 mmHg.

  • Washout: 4-week recovery period post-laser.

  • Treatment: Daily topical application for 5 days.

  • Endpoint: Diurnal IOP curve. A reproducible effect is defined as a statistically significant (

    
    ) reduction in Area Under the Curve (AUC) of IOP compared to baseline.
    

Comparative Performance Data (Benchmark)

Since the 13,14-epoxy variant is often an impurity or research analog, its performance is benchmarked against the parent. The table below outlines Target Acceptance Criteria for the analog to be considered a viable alternative or a qualified impurity.

ParameterTravoprost (Parent) 13,14-epoxy Analog (Target) Interpretation
FP Receptor Affinity (

)
~1-3 nM< 50 nMLower affinity expected due to epoxide rigidity.
Max IOP Reduction (Rabbit) 25-30%> 15%Must show functional agonism.
Time to Peak Effect 2 - 4 Hours2 - 6 HoursEpoxide hydrolysis may delay onset.
Hyperemia Score (0-3) ~1.5 (Moderate)< 2.0Epoxides can be irritants; high scores indicate toxicity.
Aqueous Solubility Low (Lipophilic)ModerateEpoxide adds polarity; may affect corneal penetration.

Validation Workflow (Visualization)

This workflow ensures that any observed effects are reproducible and not artifacts of the impurity profile.

Validation_Workflow Start Synthesis (>98% Purity) InVitro FP Binding Assay (HEK293 Cells) Start->InVitro Rabbit Rabbit Screen (IOP + Irritation) InVitro->Rabbit Ki < 100nM Decision Efficacy > 15%? Rabbit->Decision Primate Primate Model (Confirmatory) Decision->Primate Yes Fail Discontinue (Inactive/Toxic) Decision->Fail No

Caption: Step-wise validation pipeline. In vitro binding affinity must be established before in vivo ocular surface tolerance testing.

References

  • Hellberg, M. R., et al. (2001). The Hydrolysis of the Prostaglandin Analog Prodrug Bimatoprost to 17-Phenyl-trinor PGF2alpha by Human and Rabbit Ocular Tissue. Journal of Ocular Pharmacology and Therapeutics. Retrieved from [Link]

  • Alm, A., & Nilsson, S. F. (2009). Uveoscleral outflow—a review. Experimental Eye Research. Retrieved from [Link]

  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities. Journal of Ocular Pharmacology and Therapeutics. Retrieved from [Link]

  • ICH Expert Working Group. (2006). ICH Guideline Q3B(R2) on Impurities in New Drug Products. European Medicines Agency. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 13,14-epoxy Fluprostenol isopropyl ester

[1][2]

Executive Safety Summary

Compound: 13,14-epoxy Fluprostenol isopropyl ester Hazard Banding: High Potency / Reproductive Toxin (Precautionary) Primary Risks: Transdermal Absorption, Ocular Irritation, Reproductive Toxicity (Presumed based on analog class).[1][2]

Immediate Action Directive: Treat this compound with the same rigor as its parent molecule, Fluprostenol (Travoprost).[1] The isopropyl ester modification significantly enhances lipophilicity, facilitating rapid absorption through the skin and cornea. Once absorbed, it functions as a prodrug, hydrolyzing into a potent FP receptor agonist.

Do not handle this compound on an open bench. All manipulations must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

The Bio-Rationale: Why Specific PPE is Required

To build trust in safety, one must understand the mechanism of the hazard. We do not wear PPE simply because a regulation says so; we wear it to break the chain of biological activation.

The "Trojan Horse" Mechanism

This compound is designed (or structurally mimics drugs designed) to penetrate lipid membranes.[1][2]

  • Entry: The isopropyl ester group masks the charge of the carboxylic acid, allowing the molecule to pass easily through the lipophilic stratum corneum (skin) or corneal epithelium.

  • Activation: Once inside the cell, endogenous esterase enzymes cleave the isopropyl group.

  • Effect: The molecule becomes the free acid form, which binds with high affinity to Prostaglandin F receptors (FP receptors), potentially triggering smooth muscle contraction (bronchoconstriction, uterine contraction).[1]

Implication for PPE: Standard latex gloves are insufficient due to lipid solubility. Double-gloving with nitrile is mandatory to create a sacrificial barrier.[1][2]

BioActivationcluster_0External Environmentcluster_1Physiological Barrier (Skin/Eye)cluster_2Systemic EffectCompound13,14-epoxy Fluprostenolisopropyl ester(Lipophilic Prodrug)MembraneLipid Membrane(Rapid Permeation)Compound->MembraneDirect ContactEnzymeIntracellularEsterasesMembrane->EnzymeAbsorptionActiveFree Acid Form(Active Metabolite)Enzyme->ActiveHydrolysisReceptorFP ReceptorActivationActive->ReceptorBinding

Figure 1: The Bio-Activation Pathway.[1][2] The isopropyl ester facilitates entry, requiring strict barrier protection to prevent systemic absorption.[2]

The PPE Matrix

Select equipment based on the "Worst Case" exposure scenario (spill of stock solution).

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright color, e.g., blue).Outer Layer: 5-8 mil Nitrile (Contrasting color, e.g., purple).Rationale:[1][2] Prostaglandin analogs permeate organic barriers. The outer glove is "sacrificial" and must be changed immediately upon splash contact.
Respiratory Engineering Control (Primary) Chemical Fume Hood (Face velocity: 100 fpm).Note:[1][2] If handling powder outside a hood (strongly discouraged), use a P100/N95 respirator to prevent inhalation of bioactive dust.[1][2]
Ocular Chemical Splash Goggles ANSI Z87.1 compliant.[3] Safety glasses with side shields are insufficient for liquid handling of this potency, as aerosols can bypass shields.
Body Lab Coat (Tyvek/Poly) Use a button-front lab coat with knit cuffs .[1][2] Tyvek sleeves are recommended if reaching deep into containment vessels to prevent wrist exposure.

Operational Protocol: The "Closed Loop" Workflow

Handling potent lipids requires a disciplined workflow to prevent cross-contamination.

Phase 1: Preparation (Donning)[1][2]
  • Inspection: Check fume hood certification sticker. Ensure airflow is active.

  • Gloving: Don inner gloves. Pull lab coat cuffs over inner gloves. Don outer gloves over the lab coat cuffs. This seals the wrist gap.

  • Static Control: If the substance is in powder form, use an anti-static gun or ionizer, as charged particles can "jump" out of weighing boats.

Phase 2: Manipulation (The 10 mg/mL Solution)

Most researchers utilize this compound as a solution (e.g., in Methyl Acetate or Ethanol).[1][2]

  • Vial Opening: Open the vial only inside the hood.

  • Pipetting: Use positive displacement pipettes if possible to prevent dripping of volatile solvents (methyl acetate has high vapor pressure).[1]

  • Aliquotting: Never work over an open container. Keep the receiving vessel close to the source.

  • Solvent Evaporation: If changing solvents (e.g., evaporating methyl acetate to reconstitute in DMSO), use a gentle stream of Nitrogen gas inside the hood. Never use a rotary evaporator outside of a hood for this compound.

Phase 3: Decontamination & Doffing[1][2]
  • Waste: Place all tips, tubes, and wipes into a dedicated solid hazardous waste container inside the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Surface Clean: Wipe the work surface with 10% bleach or a surfactant-based cleaner, followed by 70% ethanol.

  • Final Exit: Remove inner gloves and wash hands with soap and water for 60 seconds.

HandlingProtocolcluster_workActive ManipulationStartStart: Risk AssessmentDonningDon PPE:Double Nitrile + Goggles(Check Wrist Seal)Start->DonningHoodEnter Fume Hood(Do not remove hands until safe)Donning->HoodOpenOpen Vial(Away from face)Hood->OpenSolventSolvent Exchange(Nitrogen Stream)Open->SolventAliquotAliquot to Assay PlateSolvent->AliquotWasteSolid Waste Disposal(Sealed Container)Aliquot->WasteDoffRemove Outer Gloves(Inside Hood)Waste->DoffWashWash Hands(Soap + Water)Doff->Wash

Figure 2: The "Closed Loop" Handling Protocol ensures the compound is contained from vial opening to waste disposal.[1][2]

Emergency Response & Disposal

Accidental Spills[1][2]
  • On Skin: Immediately remove contaminated gloves/clothing.[2][4] Wash skin with soft soap and copious amounts of water for at least 15 minutes. Do not use ethanol to wash skin, as it may enhance absorption of the lipophilic ester.

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Bench Spill: Cover with absorbent pads. Wet the pads with 10% bleach solution (to degrade the molecule) before removal.

Disposal Guidelines
  • Do not dispose of down the drain.

  • Solvent Waste: Collect in "Flammable/Organic" waste streams.

  • Solid Waste: Incineration is the preferred method for prostaglandin analogs to ensure complete thermal destruction of the bioactive ring structure.

References

  • PubChem. (n.d.).[1] Fluprostenol isopropyl ester (Compound Summary).[1][2][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Reproductive Hazards - Laboratory Safety Guidance.[1][2] Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13,14-epoxy Fluprostenol isopropyl ester
Reactant of Route 2
13,14-epoxy Fluprostenol isopropyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.